3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
Description
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34) |
InChI Key |
HBMBVLYBFSJKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide to its Natural Origin and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-triterpenoid that has garnered interest within the scientific community. As a member of the oleanane (B1240867) family of triterpenes, this compound possesses a unique structural modification in its A-ring, a feature that distinguishes it from more common pentacyclic triterpenoids. This technical guide provides a comprehensive overview of the natural origin of this compound, alongside a detailed examination of the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.70 g/mol | [1] |
| CAS Number | 182249-69-0 | [1][2] |
| Appearance | Powder | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C) | [2] |
Natural Origin
This compound has been identified and isolated from a plant belonging to the Asteraceae family.
Plant Source
The primary natural source of this compound is the roots of Ligularia intermedia.[1][3] This plant species is a member of the genus Ligularia, which is known to be a rich source of various terpenoids. The isolation of this seco-triterpenoid was first reported in a 1997 study published in the journal Planta Medica.[3]
Isolation Methodology
The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is based on the seminal work by Ma, Shi, and Jia, supplemented with general principles of triterpenoid (B12794562) isolation.
Experimental Protocol
1. Plant Material Collection and Preparation:
-
The roots of Ligularia intermedia are collected and authenticated.
-
The plant material is thoroughly washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
2. Extraction:
-
The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, at room temperature or under reflux.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity. The acidic nature of the target compound suggests it would likely partition into the more polar organic fractions.
4. Chromatographic Purification:
-
The fraction containing the target compound is subjected to repeated column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Fractions showing the presence of the desired compound are pooled and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.
5. Structure Elucidation:
-
The structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carboxyl groups.
-
Isolation Workflow Diagram
Caption: A generalized workflow for the isolation of this compound.
Spectroscopic Data
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, and protons adjacent to hydroxyl and carboxyl groups. |
| ¹³C NMR | Resonances for 30 carbon atoms, including those of two carboxyl groups, a hydroxyl-bearing carbon, and olefinic carbons. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₃₀H₄₈O₅. |
| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) and carboxylic acid (C=O and -OH) functional groups. |
Conclusion
This compound is a unique seco-triterpenoid naturally occurring in the roots of Ligularia intermedia. Its isolation requires a systematic approach involving solvent extraction and multi-step chromatographic purification. The detailed experimental protocols and structural data provided in this guide serve as a foundational resource for scientists and researchers interested in exploring the chemical and biological properties of this intriguing natural product. Further investigation into its pharmacological activities could pave the way for its potential application in drug development.
References
Spectroscopic and Structural Elucidation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel chemical entities is paramount for structure verification and further investigation. This technical guide focuses on the available spectroscopic data for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a naturally occurring seco-oleanane triterpenoid (B12794562).
This compound was first isolated from the roots of Ligularia intermedia, a plant belonging to the Asteraceae family. Its structure was elucidated through a combination of spectroscopic methods and chemical transformations, as detailed in the seminal publication in the journal Planta Medica.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₃₀H₄₈O₅
-
Molecular Weight: 488.7 g/mol
-
CAS Number: 182249-69-0
-
Class: Triterpenoid (seco-Oleanane type)
The structure features a pentacyclic triterpenoid core of the oleanane (B1240867) type, which has undergone a cleavage of the A-ring between carbons 3 and 4, resulting in a "seco" configuration. Key functional groups include a hydroxyl group at C-4, a carboxylic acid at C-3, and another carboxylic acid at C-28. The characteristic olean-12-ene (B1638996) double bond is also present.
Below is a conceptual representation of the general workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of a natural product.
The chemical structure of this compound is depicted in the diagram below.
Caption: Chemical structure of this compound.
Spectroscopic Data
Access to the detailed, raw spectroscopic data from the original publication is currently limited. Commercial suppliers of this compound confirm its structure by Nuclear Magnetic Resonance (NMR) spectroscopy, and Certificates of Analysis (COA) often state that the identity is confirmed by ¹³C-NMR. However, the specific chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR, as well as the mass fragmentation patterns from Mass Spectrometry (MS), are contained within the primary literature.
Key Spectroscopic Techniques for Structure Elucidation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique would provide information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the olefinic proton on the C-12 double bond, protons adjacent to the hydroxyl and carboxylic acid groups, and the numerous methyl singlets characteristic of the triterpenoid skeleton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon type (methyl, methylene, methine, quaternary, carbonyl, olefinic). The signals for the two carboxylic acid carbons (C-3 and C-28), the hydroxyl-bearing carbon (C-4), and the olefinic carbons (C-12 and C-13) would be particularly diagnostic.
-
Mass Spectrometry (MS): This technique provides the accurate molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₃₀H₄₈O₅). The fragmentation pattern in the mass spectrum would offer further structural clues, often showing characteristic losses of functional groups and fragmentation of the triterpenoid rings.
Experimental Protocols
The detailed experimental protocols for the isolation and purification of this compound from Ligularia intermedia would typically involve the following steps, as described in the primary literature:
-
Extraction: The dried and powdered roots of the plant are extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarity to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to isolate the pure compound.
-
Structure Determination: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods as outlined above.
Primary Scientific Reference
The definitive source for the detailed spectroscopic data and experimental procedures for this compound is the following publication:
-
Title: A-seco-oleane-type Triterpene Acids From Ligularia Intermedia
-
Journal: Planta Medica
-
Year: 1997
-
Volume: 63
-
Issue: 6
-
Pages: 573-574
-
DOI: 10.1055/s-2006-957773
-
PMID: 17252382
For researchers requiring the specific NMR and MS data for this compound, obtaining the full text of this publication is highly recommended.
Unveiling the Architecture of a Novel Triterpenoid: A Technical Guide to the Structure Elucidation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a naturally occurring A-seco-oleanane type triterpenoid (B12794562). This document details the isolation of the compound from its natural source, the spectroscopic techniques employed for its characterization, and discusses its potential biological significance based on related structures.
Introduction
This compound (CAS No. 182249-69-0) is a pentacyclic triterpenoid carboxylic acid with the molecular formula C30H48O5.[1][2][3] It belongs to the class of seco-oleananes, which are characterized by the cleavage of a carbon-carbon bond in one of the rings of the oleanane (B1240867) skeleton, in this case, the A-ring. This modification can significantly influence the biological activity of the parent triterpenoid. This compound was first isolated from Ligularia intermedia.[1] The elucidation of its intricate structure was accomplished through a combination of spectroscopic methods and chemical transformations, as detailed in the primary literature by Ma, Shi, and Jia in 1997.
Isolation and Purification
The isolation of this compound from its natural source, the roots of Ligularia intermedia, involves a systematic extraction and chromatographic separation process. A generalized workflow for the isolation of triterpenoids from plant material is depicted below.
Experimental Protocol: Isolation and Purification
The following is a generalized protocol for the isolation of triterpenoids from Ligularia species, as specific details from the primary literature for the target compound were not fully available.
-
Extraction: The air-dried and powdered roots of Ligularia intermedia are exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the target compound (typically the ethyl acetate or chloroform fraction for triterpenoids) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.
-
Further Purification: Fractions containing the desired compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to yield the pure this compound.
Structural Elucidation
The determination of the chemical structure of this compound was achieved through the application of various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).
Spectroscopic Data
While the specific spectral data from the original 1997 publication by Ma, Shi, and Jia were not accessible for this guide, the following tables present the expected and characteristic spectroscopic features for a compound with the proposed structure of this compound. This data is compiled based on the known spectral characteristics of similar seco-oleanane and oleanane triterpenoids.
Table 1: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl and carboxylic acid) |
| ~2930 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1640 | C=C stretching (olefinic) |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-12 | ~5.30 | t |
| H-4 | ~3.60 | m |
| Methyl Protons | 0.70 - 1.20 | s |
| Carboxylic Acid Protons | >10.0 | br s |
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | ~175 |
| C-28 | ~180 |
| C-12 | ~122 |
| C-13 | ~144 |
| C-4 | ~65 |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 489.3529 |
| [M+Na]⁺ | 511.3348 |
| [M-H]⁻ | 487.3372 |
Experimental Protocol: Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using a KBr pellet or as a thin film. This analysis identifies the presence of key functional groups such as hydroxyls, carboxylic acids, and double bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or pyridine-d₅. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of protons and carbons, and thus, for piecing together the complete molecular structure.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the broader class of oleanane and seco-oleanane triterpenoids is known to possess a range of pharmacological properties, including anti-inflammatory, and cytotoxic effects.[4][5]
Anti-Inflammatory Activity
Many oleanane-type triterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response.
Cytotoxic Activity
Several seco-oleanane triterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis (programmed cell death). This suggests that this compound could be a candidate for further investigation as a potential anticancer agent.
Conclusion
The chemical structure of this compound, a novel A-seco-oleanane triterpenoid from Ligularia intermedia, has been successfully elucidated through a combination of spectroscopic techniques. While specific biological data for this compound is limited, its structural similarity to other biologically active seco-oleanane triterpenoids suggests potential for anti-inflammatory and cytotoxic properties. Further research is warranted to fully explore the pharmacological potential of this unique natural product and to elucidate its precise mechanisms of action. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further study and potential application of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The immunotropic activity of lupane and oleanane 2,3-seco-triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid (CAS: 182249-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleane-type triterpenoid (B12794562) isolated from the roots of the plant Ligularia intermedia.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties. However, a thorough review of the existing scientific literature reveals a significant gap in the understanding of its biological activity and mechanism of action. To date, no quantitative biological data, detailed experimental protocols for biological assays, or associated signaling pathways have been reported for this specific compound. This guide, therefore, focuses on the available chemical information and outlines the foundational knowledge required for future research and development efforts.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and quality control.
| Property | Value |
| CAS Number | 182249-69-0 |
| Molecular Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.70 g/mol |
| Appearance | Powder[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |
| Structural Class | A-seco-oleane-type triterpenoid[1][2] |
| Natural Source | Roots of Ligularia intermedia[1][2][3] |
Isolation and Structure Elucidation
The definitive study on the isolation and structural characterization of this compound was published in the journal Planta Medica in 1997. The structure was elucidated using a combination of spectroscopic methods and chemical transformations.
Experimental Workflow for Isolation
While the full, detailed protocol from the original publication is not available, a generalized workflow for the isolation of triterpenoids from plant material can be inferred. This would typically involve the following steps:
Biological Activity and Therapeutic Potential: A Knowledge Gap
A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity of this compound. While other compounds isolated from the Ligularia genus have been investigated for cytotoxic and other pharmacological effects, no such data is available for this specific molecule.[4]
A related, yet distinct, compound, 3,4-seco-olean-18-ene-3,28-dioic acid, isolated from Phoradendron reichenbachianum, has been reported to exhibit cytotoxic activity.[5] This suggests that other seco-oleanane triterpenoids may possess interesting biological properties, highlighting the need for further investigation into the compound of interest.
The lack of biological data means there is currently no information on the potential therapeutic applications or the signaling pathways that this compound may modulate.
Future Directions and Research Opportunities
The dearth of biological information on this compound presents a clear opportunity for novel research. A logical next step would be to conduct a comprehensive screening of its biological activities.
Proposed Research Workflow
The following workflow outlines a potential research plan to elucidate the biological properties of this compound:
Conclusion
This compound is a structurally characterized natural product with, as of now, uncharted biological potential. This technical guide consolidates the existing chemical knowledge and highlights the significant opportunities for future research. The scientific community is encouraged to undertake studies to explore the pharmacological properties of this compound, which may hold promise for the development of new therapeutic agents.
References
- 1. biocrick.com [biocrick.com]
- 2. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phytochemical investigation and cytotoxic evaluation of the components of the medicinal plant Ligularia atroviolacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-oleanane type triterpenoid (B12794562) isolated from the roots of Ligularia intermedia.[1] As with many complex natural products, understanding its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data and outlines detailed experimental protocols for the characterization of this compound.
Chemical Profile:
| Property | Value |
| CAS Number | 182249-69-0 |
| Molecular Formula | C30H48O5 |
| Molecular Weight | 488.70 g/mol |
| Appearance | Powder |
Solubility Profile
Qualitative Solubility
This compound is reported to be soluble in a range of organic solvents.[1]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
For enhanced solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.
Quantitative Solubility of a Structurally Related Analog: Oleanolic Acid
In the absence of specific quantitative data for the target compound, the solubility of oleanolic acid, a structurally similar pentacyclic triterpenoid, can serve as a useful reference point.
Table 2: Quantitative Solubility of Oleanolic Acid
| Solvent System | Solubility |
| Ethanol | ~5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL |
It is important to note that aqueous solutions of oleanolic acid are not recommended for storage for more than one day.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability studies on this compound are not extensively published, general principles for triterpenoids and data from related compounds offer valuable insights.
General Storage Recommendations
For long-term storage, the compound should be kept at -20°C and is expected to be stable for at least two years. It should be supplied as a crystalline solid. Stock solutions, particularly in DMSO, can be stored at -20°C for several months.
Stability of a Related Triterpenoid Formulation: Oleanolic Acid
A study on the physical stability of oleanolic acid formulated into cream and gel dosage forms provides insights into its robustness. The formulations were subjected to accelerated stability testing at 40±2°C and 75±5% relative humidity, as well as at room temperature (27±2°C) for six weeks. The results indicated that both the cream and gel formulations maintained their visual appearance, density, viscosity, and flow properties throughout the study period.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound, as well as for evaluating its potential biological activities.
Protocol for Determining Thermodynamic Solubility
This protocol is adapted from standard methods for poorly soluble compounds and aims to determine the equilibrium solubility.
Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or CAD)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Stability Testing (Forced Degradation Study)
This protocol is based on the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) for stability testing.[2][3][4][5]
Objective: To evaluate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Store at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products using PDA and/or MS data.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, studies on related seco-oleanane triterpenoids and extracts from Ligularia species suggest potential cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
A closely related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has been identified to possess cytotoxic activity. Other seco-triterpenoids have been shown to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways, involving the cleavage of caspases-3, -8, and -9.
Anti-inflammatory Activity and Associated Signaling Pathways
Extracts from Ligularia species have demonstrated anti-inflammatory properties. The anti-inflammatory effects of triterpenoids are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It is plausible that this compound may also exert anti-inflammatory effects through the modulation of these pathways.
Conclusion
This compound is a promising natural product that warrants further investigation. This guide provides a foundational understanding of its solubility and stability based on available data and information from analogous compounds. The detailed experimental protocols offered herein are intended to empower researchers to rigorously characterize this and other novel triterpenoids, thereby facilitating their journey from discovery to potential clinical application. The exploration of its potential cytotoxic and anti-inflammatory activities, particularly through the NF-κB and MAPK signaling pathways, represents a compelling avenue for future research.
References
The Biosynthetic Pathway of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, an A-seco-oleanane type triterpenoid (B12794562) with potential pharmacological applications. Isolated from the roots of Ligularia intermedia, this natural product belongs to a class of modified triterpenoids whose biosynthesis involves intricate enzymatic transformations.[1] This document details the proposed enzymatic steps leading to its formation, presents generalized experimental protocols for its isolation and characterization, and includes a discussion on the quantitative analysis of related compounds. The information is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction to 3,4-seco-Oleanane Triterpenoids
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. The oleanane (B1240867) skeleton is a common pentacyclic triterpenoid framework found in many plant species. Seco-triterpenoids are a subclass of triterpenoids in which one of the rings of the characteristic polycyclic system has undergone cleavage. This compound is an example of an A-seco-oleanane, where the A-ring of the oleanane scaffold has been opened. Such modifications can significantly alter the biological activity of the parent triterpenoid, making them interesting targets for drug development.
Putative Biosynthetic Pathway
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of oleanane triterpenoids and known enzymatic reactions for ring cleavage, a putative pathway can be proposed. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through the key intermediate, oleanolic acid.
The initial steps of the pathway are well-established in the biosynthesis of numerous oleanane triterpenoids:[2][3][4]
-
Cyclization of 2,3-Oxidosqualene: The biosynthesis is initiated by the cyclization of the linear precursor, 2,3-oxidosqualene, catalyzed by β-amyrin synthase (bAS) to form the pentacyclic oleanane scaffold of β-amyrin.
-
Oxidation to Oleanolic Acid: The methyl group at C-28 of β-amyrin is sequentially oxidized to a carboxylic acid by a cytochrome P450 monooxygenase, typically from the CYP716A subfamily, to yield oleanolic acid.[2][4]
The subsequent steps leading to the A-ring cleavage are hypothesized to involve a series of oxidative modifications:
-
Oxidation of C-3: The hydroxyl group at C-3 of oleanolic acid is likely oxidized to a ketone, forming 3-oxo-oleanolic acid. This reaction is commonly catalyzed by a dehydrogenase.
-
Baeyer-Villiger Oxidation: The key A-ring cleavage step is proposed to be a Baeyer-Villiger oxidation of the 3-keto group. This reaction, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), would insert an oxygen atom between C-3 and C-4, forming a lactone intermediate.[1][5][6][7][8]
-
Hydrolysis and Further Oxidation: The lactone is then hydrolyzed to open the A-ring, yielding a carboxylic acid at C-3 and a hydroxyl group at C-4. Subsequent oxidation of the newly formed hydroxyl group could lead to the final di-acid structure of this compound.
Experimental Protocols
The following sections outline generalized protocols for the extraction, isolation, and characterization of this compound from its natural source, Ligularia intermedia. These protocols are based on standard phytochemical methods for triterpenoid isolation.[9][10]
Extraction
-
Plant Material Preparation: Air-dry the roots of Ligularia intermedia at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (or ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to column chromatography on silica (B1680970) gel.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.
-
Purification: Combine fractions containing the compound of interest and further purify using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Characterization
The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carboxylic acids.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.
Quantitative Data
There is currently a lack of specific quantitative data on the yield of this compound from Ligularia intermedia. However, studies on other plants have reported the quantification of total triterpenoids and oleanolic acid, which can provide a general reference for expected yields of similar compounds.
| Plant Source | Compound(s) Quantified | Method | Reported Yield | Reference |
| Bauhinia holophylla | Total Triterpenes | Spectrophotometry | 132.36 ± 20.36 mg/g of dry extract | [11] |
| Maytenus ilicifolia | Total Triterpenes | Spectrophotometry | 53.91 ± 2.6 mg/g of dry extract | [11] |
| Chenopodium quinoa (industrial residue) | Oleanolic Acid | Chromatographic analysis | 1.4% of the residue |
Table 1: Examples of Quantitative Analysis of Triterpenoids in Plant Materials.
A validated spectrophotometric method for the quantification of total triterpenes in plant matrices has been developed, which could be adapted for estimating the total triterpenoid content in Ligularia intermedia extracts.[11] For precise quantification of the target compound, a validated HPLC method with a pure standard would be required.
Conclusion
This technical guide has outlined the current understanding of the biosynthetic pathway of this compound, presenting a putative route involving the key intermediate oleanolic acid and a proposed A-ring cleavage via a Baeyer-Villiger oxidation. While the specific enzymes responsible for the latter steps remain to be identified, this proposed pathway provides a solid foundation for future research in this area. The provided experimental protocols offer a practical starting point for the isolation and characterization of this and other related seco-oleanane triterpenoids. Further investigation into the quantitative analysis and biological activities of this compound is warranted to fully explore its potential in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. research.unipd.it [research.unipd.it]
- 8. Discovery and Characterization of a Baeyer-Villiger Monooxygenase Using Sequence Similarity Network Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the seco-oleanane class. Isolated from medicinal plants such as Ligularia intermedia, this compound has drawn interest within the scientific community for its potential pharmacological activities. Triterpenoids, as a class, are well-documented for their diverse biological effects, including cytotoxic, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive analysis of the currently available data on the biological activities of this compound and structurally related compounds, offering insights for future research and drug development endeavors.
Quantitative Biological Activity Data
The biological activity of this compound and a closely related seco-oleanane triterpenoid is summarized in the table below. The data highlights potential cytotoxic and anti-inflammatory effects.
| Compound | Biological Activity | Cell Line / Assay | IC50 Value | Reference |
| This compound | Cytotoxicity | KB (human oral cancer) | 93.65 ± 5.63 µg/mL | [1] |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Anti-inflammatory (IL-12 p40 inhibition) | LPS-stimulated bone marrow-derived dendritic cells | > 10 µM | [2] |
| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated bone marrow-derived dendritic cells | > 10 µM | [2] | |
| Anti-inflammatory (TNF-α inhibition) | LPS-stimulated bone marrow-derived dendritic cells | 20.0 µM | [2] |
Potential Biological Activities and Underlying Mechanisms
Based on the available data for this compound and its structural analogs, the following biological activities are of primary interest for further investigation.
Cytotoxic Activity
The compound has demonstrated weak cytotoxic activity against the KB human oral cancer cell line.[1] While the observed IC50 value of 93.65 ± 5.63 µg/mL indicates modest potency, it establishes a baseline for potential anticancer effects. The mechanism of this cytotoxicity has not yet been elucidated and warrants further investigation. It is plausible that, like other triterpenoids, it may induce apoptosis or cell cycle arrest in cancer cells.
Anti-inflammatory Activity
While direct anti-inflammatory data for this compound is not yet available, a structurally similar compound, 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid, has been shown to significantly inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[2] This suggests that the seco-oleanane scaffold may possess inherent anti-inflammatory properties. A common mechanism for the anti-inflammatory action of triterpenoids is the modulation of the NF-κB signaling pathway.
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β. Many triterpenoids exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
Antiviral Activity
While no direct antiviral studies have been conducted on this compound, the broader class of triterpenoids, including oleanolic acid derivatives, has shown promise as antiviral agents. Further research is warranted to explore the potential of this specific seco-oleanane against a range of viruses.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further exploration of the biological activities of this compound.
Cytotoxicity Assay against KB Cell Line
This protocol outlines a general procedure for determining the cytotoxic activity of a compound against the KB human oral cancer cell line using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
KB (human oral cancer) cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KB cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (cells only, cells with LPS, cells with compound only).
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use).
-
Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at approximately 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
Antiviral Assay: Plaque Reduction Assay
This protocol provides a general framework for evaluating the antiviral activity of a compound using a plaque reduction assay, which is a standard method for quantifying the inhibition of viral replication.
Materials:
-
Susceptible host cell line
-
Specific virus
-
Complete culture medium
-
Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose)
-
This compound
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with different concentrations of the test compound for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value, the concentration that reduces the number of plaques by 50%, can then be determined.
Conclusion and Future Directions
The available evidence suggests that this compound possesses weak cytotoxic activity and, based on a structurally related compound, may have potential as an anti-inflammatory agent. However, the current body of research on this specific molecule is limited.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a broader panel of cancer cell lines and exploring its anti-inflammatory and antiviral activities in more detail.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activities, including its effects on key signaling pathways such as NF-κB.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its activity and to potentially develop more potent derivatives.
A thorough investigation of these areas will be essential to fully understand the therapeutic potential of this compound and to determine its viability as a lead compound for drug development.
References
- 1. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Relationship and Biological Significance of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid to Oleanolic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanolic acid, a ubiquitous pentacyclic triterpenoid (B12794562), serves as a foundational scaffold for a diverse array of natural and synthetic derivatives with significant therapeutic potential. Among these are the seco-oleananes, a class of compounds characterized by the cleavage of one of the rings of the pentacyclic structure. This technical guide provides an in-depth analysis of the relationship between oleanolic acid and a specific A-ring seco-derivative, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. This document will delineate their structural relationship, present available physicochemical and biological data, and outline experimental approaches for their study. While direct comparative biological data for this compound is limited in publicly accessible literature, this guide consolidates the existing knowledge and provides a framework for future research and drug development endeavors.
Introduction: Oleanolic Acid as a Privileged Scaffold
Oleanolic acid is a naturally occurring pentacyclic triterpenoid of the β-amyrin class, widely distributed throughout the plant kingdom. It has been the subject of extensive research due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects. Its robust chemical structure provides a versatile template for medicinal chemists to generate novel derivatives with enhanced potency and improved pharmacokinetic profiles.
The Seco-Oleanane Derivative: this compound
2.1. Structural Relationship
This compound is a naturally occurring A-ring seco-oleanane. The term "seco" signifies the cleavage of a carbon-carbon bond within the ring system of the parent oleanane (B1240867) skeleton. In this specific derivative, the bond between carbon atoms 3 and 4 of the A-ring has been cleaved, resulting in a more flexible acyclic portion of the molecule. This structural modification introduces a hydroxyl group at C-4 and transforms the C-3 position into a carboxylic acid. The rest of the pentacyclic structure, including the characteristic double bond at C-12 and the carboxylic acid at C-28, remains intact.
The structural relationship between oleanolic acid and its seco-derivative can be visualized as a formal oxidative cleavage of the A-ring. This transformation significantly alters the three-dimensional shape, polarity, and chemical reactivity of the molecule, which in turn is expected to influence its biological activity.
Caption: Structural relationship between oleanolic acid and its seco-derivative.
2.2. Physicochemical Properties
A comparative summary of the key physicochemical properties of oleanolic acid and what is known about this compound is presented in Table 1.
| Property | Oleanolic Acid | This compound |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₅ |
| Molecular Weight | 456.7 g/mol | 488.7 g/mol |
| Structure Type | Pentacyclic Triterpenoid (Oleanane) | A-Ring Seco-Oleanane Triterpenoid |
| Key Functional Groups | 3β-hydroxyl, 28-carboxylic acid, 12-ene | 3-carboxylic acid, 4-hydroxyl, 28-carboxylic acid, 12-ene |
| Natural Source | Widely distributed in plants (e.g., Olea europaea) | Ligularia intermedia[1] |
Spectroscopic Data for Structural Elucidation
Table 2: Comparative ¹³C NMR Data (in ppm)
| Carbon | Oleanolic Acid (in C₅D₅N) | This compound |
| 3 | 79.4 | Data not available |
| 4 | 39.1 | Data not available |
| 12 | 122.5 | Data not available |
| 13 | 144.9 | Data not available |
| 28 | 180.1 | Data not available |
Note: The ¹³C NMR data for oleanolic acid can vary slightly depending on the solvent used.
Biological Activity and Therapeutic Potential
4.1. Oleanolic Acid
Oleanolic acid has been extensively studied and has demonstrated a wide range of biological activities, as summarized in Table 3.
Table 3: Reported Biological Activities of Oleanolic Acid
| Activity | IC₅₀ / Effective Concentration | Cell Line / Model |
| Cytotoxicity | ~40 µg/mL | HCT-116 (Colon Cancer)[2] |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | Macrophages |
| Hepatoprotective | Protective against liver injury | Animal models |
| Antiviral | EC₅₀ = 6.8 µg/mL | HSV-1[3] |
4.2. This compound and Other Seco-Triterpenoids
Direct biological activity data for this compound is not extensively reported in the available literature. However, studies on other seco-triterpenoids suggest that the opening of the ring structure can lead to potent and sometimes novel biological activities. For instance, various seco-triterpenoids have demonstrated significant anti-inflammatory and cytotoxic effects.[4]
-
Anti-inflammatory Activity: Seco-triterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. The mechanism is often attributed to the modulation of inflammatory signaling pathways.
-
Cytotoxic Activity: The structural modifications in seco-triterpenoids can enhance their cytotoxicity against various cancer cell lines compared to their parent triterpenoids.
Experimental Protocols
5.1. Isolation of this compound
While the full experimental details from the original 1997 publication are not accessible, a general protocol for the isolation of seco-triterpenoids from plant material can be outlined. This typically involves extraction with organic solvents of increasing polarity, followed by chromatographic separation.
Caption: General workflow for the isolation of seco-triterpenoids.
5.2. Synthesis of Seco-Oleanane Derivatives from Oleanolic Acid
The chemical synthesis of 3,4-seco-oleanane derivatives from oleanolic acid would likely involve a multi-step process. A plausible synthetic route could involve the oxidative cleavage of the A-ring.
Caption: Plausible synthetic pathway from oleanolic acid to its seco-derivative.
Potential Signaling Pathways and Mechanisms of Action
The biological activities of seco-triterpenoids are likely mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds, potential mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: Seco-triterpenoids may directly inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation.
-
Modulation of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some seco-triterpenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Potential mechanism of anti-inflammatory action of seco-triterpenoids.
Conclusion and Future Perspectives
This compound represents an intriguing structural modification of the well-known therapeutic agent, oleanolic acid. The cleavage of the A-ring introduces significant changes to its chemical properties, which are anticipated to translate into a distinct biological activity profile. While current research on this specific compound is limited, the known activities of other seco-triterpenoids suggest that it holds promise as a potential anti-inflammatory or cytotoxic agent.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Total Synthesis: Development of an efficient synthetic route from oleanolic acid would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of further derivatives.
-
Comparative Biological Screening: Direct, head-to-head comparisons of the biological activities of this compound and oleanolic acid are crucial to understand the impact of the A-ring cleavage.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this seco-oleanane will be essential for its development as a therapeutic agent.
The exploration of seco-oleananes derived from oleanolic acid represents a promising avenue for the discovery of novel drug candidates with improved efficacy and unique mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
An In-depth Technical Guide on the Core Properties of the 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid Seco-Triterpenoid Class
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a vast and structurally diverse class of natural products that have garnered significant attention in medicinal chemistry and drug development due to their wide array of biological activities. Among these, the oleanane-type triterpenoids and their seco-derivatives represent a particularly promising scaffold for the development of novel therapeutic agents. This technical guide focuses on the core properties of the seco-triterpenoid class, with a specific emphasis on compounds structurally related to 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid .
This compound is a naturally occurring A-seco-oleanolic triterpene that has been isolated from the roots of Ligularia intermedia. While in-depth biological data on this specific molecule is limited in publicly available literature, the broader class of seco-oleanane triterpenoids has been the subject of numerous studies. This guide will, therefore, present the known information on this compound and supplement it with data from structurally similar seco-oleanane and oleanane (B1240867) triterpenoids to provide a comprehensive overview of the potential properties and applications of this compound class. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
The fundamental structure of this class of compounds is the pentacyclic oleanane skeleton, which has undergone cleavage of the A-ring between carbons 3 and 4, leading to the "seco" designation. This structural modification imparts unique conformational flexibility and alters the physicochemical properties compared to their parent oleanane triterpenoids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | Calculated |
| Molecular Weight | 488.7 g/mol | Calculated |
| CAS Number | 182249-69-0 | BioCrick |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | BioCrick |
Biological Activities and Quantitative Data
The seco-oleanane triterpenoid (B12794562) class has demonstrated a range of biological activities, with cytotoxic and anti-inflammatory effects being the most prominently studied. The opening of the A-ring can influence the interaction of these molecules with biological targets, potentially leading to enhanced potency or novel mechanisms of action compared to their non-seco counterparts.
Cytotoxic Activity
Many oleanane and seco-oleanane triterpenoids exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through intrinsic and extrinsic pathways.
Table 2: Cytotoxic Activity of Representative Oleanane and Seco-Oleanane Triterpenoids
| Compound/Extract | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Bone marrow-derived dendritic cells | IL-12 p40 production | 3.3 | [1] |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Bone marrow-derived dendritic cells | IL-6 production | 6.2 | [1] |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Bone marrow-derived dendritic cells | TNF-α production | 8.8 | [1] |
| Oleanolic Acid Derivative (Compound 17) | PC3 (Prostate Cancer) | MTT | 0.39 | [2] |
| Oleanolic Acid Derivative (Compound 28) | A549 (Lung Cancer) | MTT | 0.22 | [2] |
| Monodesmosidic saponin (B1150181) 4 (Oleanane-type) | HL-60 (Promyelocytic Leukemia) | Cytotoxicity | 6.42 | |
| Monodesmosidic saponin 4 (Oleanane-type) | U87MG (Glioblastoma) | Cytotoxicity | 18.16 | |
| Soyasapogenol A (Oleanane aglycone) | Hep-G2 (Hepatocellular Carcinoma) | Growth inhibition | ~110 (0.05 mg/mL) | [3] |
| Soyasapogenol B (Oleanane aglycone) | Hep-G2 (Hepatocellular Carcinoma) | Growth inhibition | ~287 (0.13 mg/mL) | [3] |
Note: Data for seco-oleanane triterpenoids are limited; therefore, data for related oleanane derivatives are included for a broader perspective.
Anti-inflammatory Activity
Seco-oleanane triterpenoids, along with their parent compounds, have been shown to possess significant anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.
Table 3: Anti-inflammatory Activity of Representative Oleanane and Seco-Oleanane Triterpenoids
| Compound/Extract | Assay | Cell Line | IC₅₀ (µM) | Reference |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | IL-12 p40 production | Bone marrow-derived dendritic cells | 3.3 | [1] |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | IL-6 production | Bone marrow-derived dendritic cells | 6.2 | [1] |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | TNF-α production | Bone marrow-derived dendritic cells | 8.8 | [1] |
| Pygmaeocin B (Rearranged abietane) | Nitric Oxide Production | RAW 264.7 Macrophages | 0.033 (µg/mL) | [4] |
| 3,4-seco-lanostan-7,9(11)-diene type triterpenes | Nitric Oxide Production | RAW 264.7 Macrophages | Significant Inhibition | [5] |
Key Signaling Pathways
The biological effects of seco-oleanane triterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many triterpenoids, including oleanane derivatives, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by seco-oleanane triterpenoids.
Apoptosis Induction Pathway
The cytotoxic effects of many seco-oleanane triterpenoids are attributed to their ability to induce programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-oleanane type triterpenoid. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The unique structural feature of 3,4-seco-oleananes, characterized by the cleavage of the A-ring of the oleanane (B1240867) skeleton, presents a compelling area for investigation into their structure-activity relationships and therapeutic potential. This technical guide provides a detailed review of the available literature on this compound, with a particular focus on its isolation, structural elucidation, and the biological activities of closely related analogues.
Isolation and Structural Elucidation
This compound was first isolated from the roots of Ligularia intermedia, a plant belonging to the Asteraceae family.[1] The structure of this compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, and through chemical transformations.[1]
A closely related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, was isolated from the aerial parts of Phoradendron reichenbachianum (mistletoe).[2] Its structure was also elucidated using spectroscopic techniques.[2]
Biological Activity
While specific biological activity data for this compound is not extensively reported in the currently available literature, studies on analogous seco-oleanane triterpenoids provide valuable insights into its potential therapeutic properties. A significant biological activity reported for a closely related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, is its cytotoxic effect against cancer cell lines.
Cytotoxic Activity of 3,4-seco-olean-18-ene-3,28-dioic acid
Research has demonstrated that 3,4-seco-olean-18-ene-3,28-dioic acid exhibits cytotoxic activity. The following table summarizes the quantitative data from these studies.
| Compound | Cell Line | Activity | IC50 (µg/mL) |
| 3,4-seco-olean-18-ene-3,28-dioic acid | Human cervical carcinoma (HeLa) | Cytotoxic | Not specified |
| 3,4-seco-olean-18-ene-3,28-dioic acid | Human laryngeal carcinoma (Hep-2) | Cytotoxic | Not specified |
| 3,4-seco-olean-18-ene-3,28-dioic acid | Human nasopharyngeal carcinoma (KB) | Cytotoxic | Not specified |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the literature regarding the cytotoxic activity of 3,4-seco-olean-18-ene-3,28-dioic acid.
Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of 3,4-seco-olean-18-ene-3,28-dioic acid against various human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (HeLa, Hep-2, and KB) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: 3,4-seco-olean-18-ene-3,28-dioic acid was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial dilutions were then made with the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The medium was then replaced with fresh medium containing various concentrations of the test compound. A control group was treated with medium containing the same concentration of DMSO.
-
MTT Assay: After 72 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which 3,4-seco-oleanane triterpenoids exert their cytotoxic effects have not been fully elucidated for the specific compounds discussed. However, based on the known mechanisms of other cytotoxic triterpenoids, several pathways can be hypothesized to be involved. The following diagram illustrates a potential experimental workflow for investigating the cytotoxic mechanism of action.
The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of seco-oleanane triterpenoids, focusing on the induction of apoptosis.
Conclusion and Future Directions
This compound represents an interesting, yet understudied, natural product. While direct evidence of its biological activity is limited, the demonstrated cytotoxic effects of its close analogue, 3,4-seco-olean-18-ene-3,28-dioic acid, strongly suggest that this class of compounds warrants further investigation as potential anti-cancer agents.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, anti-viral, and other biological activities of this compound against a wide range of cell lines and disease models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these seco-oleanane triterpenoids exert their effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to identify the key structural features responsible for their biological activity, which could guide the development of more potent and selective therapeutic agents.
This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of 3,4-seco-oleanane triterpenoids. The preliminary findings on related compounds are promising and highlight the need for more in-depth studies on this compound to fully understand its pharmacological profile.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assay protocols to evaluate the biological activities of the natural product 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid . This seco-triterpenoid, isolated from plants such as Ligularia intermedia, belongs to a class of compounds known for their potential therapeutic properties, including anti-inflammatory and cytotoxic effects. The following protocols and data serve as a guide for the preliminary screening and characterization of this compound.
Overview of Potential Biological Activities
Oleanane-type triterpenoids and their seco-derivatives have demonstrated a range of biological activities.[1][2] For this compound, the primary activities of interest for in vitro investigation are its cytotoxic effects against cancer cell lines and its anti-inflammatory properties. The protocols detailed below are standard methods to assess these activities.
Data Presentation: In Vitro Bioactivity of Related Seco-Triterpenoids
While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize the reported bioactivities of structurally related seco-oleanane and other triterpenoid (B12794562) compounds to provide a comparative context for experimental design and data interpretation.
Table 1: Cytotoxicity of Seco-Triterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 3,4-seco-olean-12-ene-3,30-dioic acid | A549 (Lung Carcinoma) | Not Specified | 53.78 µg/mL | [3] |
| Azepano-glycyrrhetol-diene | A2780 (Ovarian Cancer) | SRB Assay | 3.93 µM | [4] |
| Azepanoallobetulinic acid amide | FaDu (Pharynx Carcinoma) | SRB Assay | 0.88 µM | [4] |
| 3,4-seco-urs-4(23),20(30)-dien-3-oic acid | A375 (Melanoma) | MTT Assay | ~101-111 µM | [5][6] |
| 3,4-seco-olean-4(24)-en-19-oxo-3-oic acid | AGS (Gastric Adenocarcinoma) | MTT Assay | >50 µM | [6] |
| 3,4-seco-olean-4(24)-en-19-oxo-3-oic acid | DLD-1 (Colorectal Adenocarcinoma) | MTT Assay | ~40 µM | [6] |
Table 2: Anti-inflammatory Activity of Oleanane-Type Triterpenoids
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Methyl 2-carboxy-3,12-dioxooleana-1,9-dien-28-oate | Mouse Macrophages | Griess Assay | Nitric Oxide Production | 0.8 nM | [7] |
| Araloside A methyl ester | HepG2 | NF-κB Luciferase Reporter Assay | NF-κB Activation | 6.3 µM | [8] |
| 3-O-β-D-xylopyranosyl (1→2)-β-D-glucopyranosyl-28-O-β-D-glucopyranosyl oleanolic acid | HepG2 | NF-κB Luciferase Reporter Assay | NF-κB Activation | 3.1 µM | [8] |
| Chikusetsusaponin IVa | HepG2 | NF-κB Luciferase Reporter Assay | NF-κB Activation | 16.7 µM | [8] |
| Oleanane-type triterpenoid 9 | RAW264.7 | Griess Assay | Nitric Oxide Production | 36.40 µM | [9] |
| Oleanane-type triterpenoid 10 | RAW264.7 | Griess Assay | Nitric Oxide Production | 36.52 µM | [9] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the cytotoxic and anti-inflammatory effects of this compound.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[10] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[14]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated controls (spontaneous LDH release) and positive controls (maximum LDH release induced by a lysis buffer).
Anti-inflammatory Assays
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include untreated and LPS-only treated controls.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the inhibitory effect of the compound on NO production.
This assay quantifies the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), into the cell culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with the test compound and LPS as described in the NO production assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition by the test compound.
NF-κB Signaling Pathway Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[16]
Protocol:
-
Cell Seeding and Transfection: Seed HEK293T or a similar cell line in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[17][18]
-
Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activation.
Visualizations
Signaling Pathway
Caption: Putative inhibition of the NF-κB signaling pathway.
Experimental Workflows
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Workflow for assessing anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanane-type triterpenoids from Sabia limoniacea with nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Neuroprotective Screening of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a natural triterpenoid (B12794562) compound isolated from the roots of Ligularia intermedia.[1][2][3] While direct neuroprotective screening data for this specific molecule is not extensively available in current literature, its structural similarity to other oleanane-type triterpenoids, such as Oleanolic Acid, suggests potential therapeutic efficacy in neurological disorders. Oleanolic acid and its derivatives have demonstrated significant neuroprotective effects in various models of neurodegenerative diseases and injury, including ischemic stroke and Alzheimer's disease, primarily through their anti-inflammatory and antioxidant activities.[4][5]
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of this compound using established in vitro and in vivo screening models. The protocols and data presentation formats are designed to guide researchers in the systematic investigation of this compound's mechanism of action and therapeutic promise.
Illustrative Data Summary
The following tables present hypothetical, yet representative, quantitative data for the neuroprotective effects of this compound in various screening models. These are intended to serve as a template for data presentation.
Table 1: In Vitro Neuroprotective Effects on SH-SY5Y Cells
| Assay | Outcome Measure | Control | Oxidative Stressor | Compound (1 µM) | Compound (5 µM) | Compound (10 µM) |
| MTT Assay | Cell Viability (%) | 100 ± 5.2 | 48 ± 3.9 | 65 ± 4.1 | 82 ± 3.5 | 95 ± 4.8 |
| LDH Assay | Cytotoxicity (%) | 5 ± 1.1 | 55 ± 4.7 | 38 ± 3.2 | 21 ± 2.8 | 10 ± 1.9 |
| ROS Assay | ROS Levels (RFU) | 100 ± 8.1 | 450 ± 25.3 | 320 ± 18.7 | 210 ± 15.4 | 130 ± 11.2 |
| Caspase-3 Assay | Caspase-3 Activity (Fold Change) | 1.0 ± 0.1 | 4.2 ± 0.5 | 3.1 ± 0.4 | 2.0 ± 0.3 | 1.2 ± 0.2 |
Table 2: In Vivo Neuroprotective Effects in a Mouse Model of Ischemic Stroke
| Group | Neurological Deficit Score | Infarct Volume (mm³) | Brain Edema (%) |
| Sham | 0.2 ± 0.1 | 0 | 0.5 ± 0.2 |
| Vehicle | 3.8 ± 0.4 | 110 ± 12.5 | 5.2 ± 0.8 |
| Compound (10 mg/kg) | 2.5 ± 0.3 | 75 ± 9.8 | 3.1 ± 0.6 |
| Compound (50 mg/kg) | 1.4 ± 0.2 | 40 ± 7.2 | 1.8 ± 0.4 |
Experimental Protocols
In Vitro Neuroprotection Assays using SH-SY5Y Cells
Objective: To assess the cytoprotective, antioxidant, and anti-apoptotic effects of the compound against an oxidative stressor (e.g., H₂O₂ or 6-OHDA) in a human neuroblastoma cell line.
a) Cell Culture and Treatment
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 96-well plates (for MTT, LDH, ROS assays) or 6-well plates (for Caspase-3 assay) at an appropriate density.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding the oxidative stressor (e.g., 100 µM H₂O₂) and incubate for a further 24 hours.
b) MTT Assay for Cell Viability
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c) LDH Assay for Cytotoxicity
-
Collect the cell culture supernatant.
-
Determine LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm.
d) ROS Assay for Oxidative Stress
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
e) Caspase-3 Activity Assay for Apoptosis
-
Lyse the cells and collect the protein supernatant.
-
Determine protein concentration using a BCA protein assay kit.
-
Measure caspase-3 activity using a colorimetric assay kit based on the cleavage of a specific substrate (e.g., DEVD-pNA).
-
Read the absorbance at 405 nm.
In Vivo Neuroprotection in a Mouse Model of Ischemic Stroke
Objective: To evaluate the ability of the compound to reduce brain injury and improve neurological function following transient middle cerebral artery occlusion (tMCAO).
a) Animal Model
-
Use adult male C57BL/6 mice (20-25 g).
-
Induce focal cerebral ischemia by tMCAO using the intraluminal filament method for 60 minutes.
-
Administer the compound or vehicle (e.g., intraperitoneally) at the time of reperfusion.
b) Neurological Deficit Scoring
-
At 24 hours post-tMCAO, evaluate neurological deficits on a 5-point scale:
-
0: No deficit
-
1: Forelimb flexion
-
2: Circling to the contralateral side
-
3: Falling to the contralateral side
-
4: No spontaneous motor activity
-
c) Measurement of Infarct Volume
-
At 24 hours post-tMCAO, euthanize the mice and perfuse the brains.
-
Section the brains into 2 mm coronal slices.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.
d) Assessment of Brain Edema
-
Measure the wet weight of the ischemic and non-ischemic hemispheres.
-
Dry the hemispheres in an oven at 100°C for 24 hours and measure the dry weight.
-
Calculate brain water content (%) = [(wet weight - dry weight) / wet weight] x 100.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oleanolic Acid Provides Neuroprotection against Ischemic Stroke through the Inhibition of Microglial Activation and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid Exerts a Neuroprotective Effect Against Microglial Cell Activation by Modulating Cytokine Release and Antioxidant Defense Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid as a Potential Therapeutic Agent
Disclaimer: Direct experimental data on the biological activity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is limited in publicly available scientific literature. The following application notes and protocols are based on the known therapeutic potential of structurally related seco-oleanane and oleanane (B1240867) triterpenoids. These guidelines are intended to serve as a starting point for researchers investigating the therapeutic properties of this specific compound.
Introduction
This compound is a naturally occurring triterpenoid (B12794562) isolated from Ligularia intermedia. Triterpenoids of the oleanane family and their seco-derivatives are a well-established class of phytochemicals with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cytotoxic effects. Structurally similar compounds have been shown to modulate key cellular signaling pathways involved in inflammation and cancer progression. These notes provide a framework for the investigation of this compound as a potential therapeutic agent.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound may exhibit potential in the following areas:
-
Oncology: As a cytotoxic or cytostatic agent against various cancer cell lines.
-
Inflammatory Diseases: For the treatment of chronic inflammatory conditions through the modulation of inflammatory pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.7 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Source | Isolated from the roots of Ligularia intermedia. |
Postulated Mechanisms of Action
The therapeutic effects of related seco-oleanane triterpenoids are often attributed to their interaction with key signaling pathways. A postulated signaling pathway for the anti-inflammatory effects of this compound, based on known mechanisms of similar compounds, is illustrated below.
Caption: Postulated anti-inflammatory signaling pathway.
Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of this compound.
In Vitro Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT assay.
Table 2: Quantitative Data from Representative Cytotoxicity Studies of Related Seco-Oleanane Triterpenoids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3,4-seco-Olean-18-ene-3,28-dioic acid | Various | N/A | Showed cytotoxic activity in a bioassay-guided fractionation. |
| Moronic acid (structurally related) | Various | N/A | Demonstrated cytotoxic effects. |
| Synthetic Oleanane Triterpenoid (CDDO) | Various | 10⁻⁶-10⁻⁹ M | Inhibits proliferation of many human tumor cell lines.[1] |
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for in vitro cytotoxicity assay.
Anti-inflammatory Activity Assessment
This protocol describes the evaluation of the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Representative Anti-inflammatory Activity of Related Oleanane Triterpenoids
| Compound | Assay | Effect |
| Synthetic Oleanane Triterpenoid (CDDO) | Inhibition of iNOS and COX-2 induction | Suppresses the induction of iNOS and COX-2 by inflammatory cytokines.[1] |
| Oleanolic Acid Derivatives | Inhibition of pro-inflammatory cytokines | Significantly inhibited the production of IL-12 p40, IL-6, and TNF-α. |
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for investigating the effect of the compound on the NF-κB signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described above. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound as a potential therapeutic agent. While direct evidence for its biological activity is currently lacking, the established pharmacological profile of related seco-oleanane and oleanane triterpenoids suggests that this compound is a promising candidate for further research in oncology and inflammatory diseases. The outlined experimental workflows will enable researchers to elucidate its cytotoxic and anti-inflammatory properties and to explore its underlying mechanisms of action.
References
Application Notes and Protocols for Enzyme Inhibition Studies of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid , a seco-oleanane triterpenoid (B12794562) isolated from Ligularia intermedia. While specific enzyme inhibition data for this compound is not extensively documented in current literature, this document outlines protocols for screening against relevant enzyme targets based on the known activities of structurally related oleanane (B1240867) and seco-oleanane triterpenoids. Detailed methodologies for key enzyme assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways are provided to facilitate research in this area.
Introduction to this compound
This compound belongs to the class of seco-oleanane triterpenoids, which are derived from the oxidative cleavage of the A-ring of oleanane-type triterpenes. Triterpenoids, as a class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory effects. Structurally similar oleanolic acid and its derivatives have been reported to inhibit various enzymes, suggesting that this compound may also possess significant enzyme inhibitory properties.
Chemical Structure:
-
IUPAC Name: (4aS,6aS,6bR,8aR,12aS,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a,8a(2H)-dicarboxylic acid
-
Molecular Formula: C₃₀H₄₈O₅
-
CAS Number: 182249-69-0
Postulated Enzyme Targets for Inhibition Studies
Based on the reported activities of related oleanane and seco-oleanane triterpenoids, the following enzymes are proposed as potential targets for inhibition studies with this compound:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator in insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity treatment.[1][2][3]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.[1][4][5][6]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade responsible for the production of prostaglandins (B1171923) and leukotrienes.[7]
-
Hyaluronidase (B3051955): An enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is relevant for anti-inflammatory and anti-aging applications.[8]
-
Elastase: A protease that breaks down elastin. Its inhibition is of interest in cosmetology and for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD).[9]
Data Presentation: Summarized Quantitative Data
For effective comparison and analysis, all quantitative data from enzyme inhibition assays should be organized into clear and structured tables.
Table 1: Inhibitory Activity of this compound against Target Enzymes
| Target Enzyme | Substrate | Positive Control | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Positive Control | Inhibition Type | Ki (µM) |
| PTP1B | p-Nitrophenyl Phosphate (B84403) (p-NPP) | Oleanolic Acid | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | Acarbose | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| COX-2 | Arachidonic Acid | Celecoxib | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 5-LOX | Linoleic Acid | Zileuton | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Hyaluronidase | Hyaluronic Acid | Glycyrrhizic Acid | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Human Neutrophil Elastase | N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Sivelestat | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
IC₅₀: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The following are detailed protocols for the key enzyme inhibition assays.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the dephosphorylation of a substrate, p-nitrophenyl phosphate (p-NPP), by PTP1B. The product, p-nitrophenol, can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (p-NPP)
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound dilution or vehicle (DMSO) to each well.
-
Add 80 µL of PTP1B solution (final concentration ~0.1 µg/mL) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of p-NPP solution (final concentration 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory effect of the test compound on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, releasing the chromogenic p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.
-
Start the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer).
-
Incubate the mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Cyclooxygenase (COX-2) Inhibition Assay
Principle: This colorimetric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, which can be inhibited by the test compound.
Materials:
-
Human recombinant COX-2
-
Assay buffer: 100 mM Tris-HCl (pH 8.0)
-
Heme
-
Arachidonic acid
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound or vehicle.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution followed by 10 µL of TMPD solution.
-
Shake the plate for 1 minute and measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Hyaluronidase Inhibition Assay
Principle: This turbidimetric assay is based on the precipitation of undigested hyaluronic acid by an acidic albumin solution. The turbidity is inversely proportional to the enzyme activity.
Materials:
-
Bovine testicular hyaluronidase
-
Hyaluronic acid sodium salt
-
Acetate (B1210297) buffer (0.1 M, pH 3.5)
-
Acidic albumin solution
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, mix 25 µL of hyaluronidase solution (400 U/mL in acetate buffer) with 25 µL of the test compound at different concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Add 50 µL of hyaluronic acid solution (0.5 mg/mL in acetate buffer) to start the reaction.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 200 µL of acidic albumin solution.
-
Let the plate stand at room temperature for 10 minutes.
-
Measure the absorbance (turbidity) at 600 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Human Neutrophil Elastase Inhibition Assay
Principle: This assay measures the inhibition of the cleavage of a specific chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, by human neutrophil elastase (HNE).
Materials:
-
Human Neutrophil Elastase (HNE)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 160 µL of Tris-HCl buffer, 10 µL of the test compound, and 10 µL of HNE solution (1 U/mL) to a 96-well plate.
-
Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (10 mM in DMSO).
-
Monitor the increase in absorbance at 410 nm for 10 minutes.
-
Determine the reaction rate (slope of the linear portion of the absorbance curve).
-
Calculate the percentage of inhibition and the IC₅₀ value.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for enzyme inhibition studies.
Postulated Signaling Pathway: NF-κB Inhibition
Many triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Conclusion
While direct experimental data on the enzyme inhibitory properties of this compound are currently limited, its structural similarity to other biologically active oleanane and seco-oleanane triterpenoids suggests it is a promising candidate for enzyme inhibition studies. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore its therapeutic potential. Systematic screening against the proposed enzyme targets will be crucial in elucidating the specific mechanisms of action and potential applications of this natural product.
References
- 1. Oleanane triterpenoids with PTP1B and α-glucosidase inhibitory activities from Caulophyllum robustum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanane triterpenes with protein tyrosine phosphatase 1B inhibitory activity from aerial parts of Lantana camara collected in Indonesia and Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanane triterpenes as protein tyrosine phosphatase 1B (PTP1B) inhibitors from Camellia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanane-Type Triterpene Glycosides from Camellia phanii and Their α-Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A new oleanane-type triterpenoid saponin with α-glucosidase inhibitory activity from Camellia nitidissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of triterpenes and flavonoids on the enzymatic activity of hyaluronic acid-splitting enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Human Neutrophil Elastase by Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid Cell Culture Treatment
Disclaimer: Limited publicly available data exists for the direct application of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in cell culture. The following protocols and application notes are based on established methodologies for the closely related and well-studied parent compound, oleanolic acid, and its derivatives. Researchers should use these as a starting point and optimize the conditions for their specific cell lines and experimental goals.
Introduction
This compound is a naturally occurring triterpenoid (B12794562) isolated from the roots of Ligularia intermedia.[1][2] It belongs to the oleanane (B1240867) class of triterpenoids, which are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] Its parent compound, oleanolic acid, and its synthetic derivatives have been extensively studied for their potential as therapeutic agents.[4][5] These compounds are known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as NF-κB, AKT, and STAT3.[4]
These application notes provide generalized protocols for investigating the effects of this compound in cell culture, drawing from the extensive research on oleanolic acid and its derivatives.
Data Presentation: Effects of Oleanolic Acid Derivatives on Cancer Cell Lines
The following table summarizes the cytotoxic and apoptotic effects of various oleanolic acid derivatives on different cancer cell lines, providing a reference for potential concentration ranges and expected outcomes when studying this compound.
| Compound | Cell Line | Assay | Concentration/IC50 | Observed Effect | Reference |
| Oleanolic Acid Derivative (CDDO) | Human Lymphoma (U937) | Apoptosis Induction | ~7 µM (dissociation constant for tubulin) | Disruption of microtubules, induction of apoptosis.[6] | [6] |
| Oleanolic Acid Derivative (OEOA) | Human Leukemia (K562, HEL, Jurkat) | Cell Proliferation | Not specified (effective blockage) | G1 cell cycle arrest, induction of p27, downregulation of cyclins and Cdks.[7] | [7] |
| Maslinic Acid | Colon Adenocarcinoma (HT29, Caco-2) | Anti-proliferation, Apoptosis | Concentration-dependent | Caspase-3 activation, mitochondrial disturbances, cytochrome c release.[8] | [8] |
| 3-oxo-oleanolic acid | Various cancer cell lines | Cytotoxicity | Not specified (significant inhibition) | Inhibition of cell growth, differentiation-inducing effects.[9] | [9] |
| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | Human Acute Lymphoblastic Leukemia (CCRF-VCR1000, CCRF-ADR5000) | Cell Viability | RF values ~0.7-1.1 | Inhibition of cell viability, reduction of ABCB1 gene expression.[10] | [10] |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[2][11]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
Protocol:
-
Cell Seeding:
-
For adherent cells, seed cells in multi-well plates at a density that will allow for logarithmic growth throughout the experiment.
-
For suspension cells, seed cells in flasks or multi-well plates at an appropriate density.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. The solubility of this compound is reported in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2][11]
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Experimental workflow for cell culture treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well.
-
Gently mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway Analysis
Based on the known mechanisms of oleanolic acid and its derivatives, the following signaling pathways are recommended for investigation.
Potential signaling pathways modulated by the compound.
Methods for Pathway Analysis:
-
Western Blotting: To analyze the protein expression levels of key signaling molecules (e.g., p-AKT, IκBα, p-STAT3, cleaved caspase-3, cleaved PARP).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes regulated by these pathways.
-
Reporter Gene Assays: To assess the transcriptional activity of transcription factors like NF-κB and STAT3.
Conclusion
While specific experimental data for this compound is not yet widely available, the protocols and information provided here, based on the well-documented activities of oleanolic acid and its derivatives, offer a robust framework for initiating research into its biological effects. It is anticipated that this compound may exhibit similar anti-proliferative and pro-apoptotic activities, making it a candidate for further investigation in cancer research and drug development. Empirical determination of optimal concentrations, treatment times, and sensitive cell lines will be crucial for elucidating its specific mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-cyano-3,12-dioxooleana-1,9(11)-diene-28-oic acid disrupts microtubule polymerization: a possible mechanism contributing to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]
- 8. (2Alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid, a new natural triterpene from Olea europea, induces caspase dependent apoptosis selectively in colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemfaces.com [chemfaces.com]
Application Notes and Protocols for In Vivo Animal Studies of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct in vivo data is publicly available for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. The following application notes and protocols are based on studies of the parent compound, oleanolic acid, and other related oleanane (B1240867) triterpenoids. Researchers should use this information as a starting point and conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental goals.
Introduction
This compound is a naturally occurring A-ring seco-oleanane triterpenoid (B12794562) isolated from plants such as Ligularia intermedia and Phoradendron reichenbachianum.[1][2][3] Oleanane triterpenoids as a class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[4][5][6] Due to its structural similarity to other bioactive triterpenoids, this compound is a compound of interest for further pharmacological investigation. A significant challenge in the in vivo study of triterpenoids is their characteristic poor aqueous solubility, which can impact bioavailability.[7] Therefore, appropriate formulation strategies are crucial for successful animal studies.
Formulation Strategies for In Vivo Administration
Given the lipophilic nature of triterpenoids, a suitable vehicle is necessary to ensure a uniform suspension for accurate dosing. The following are common formulation approaches for poorly soluble compounds for oral administration in rodents.
2.1. Suspension in Carboxymethylcellulose (CMC)
A common and simple method is to create a suspension in an aqueous vehicle containing a suspending agent like CMC.
-
Vehicle: 0.5% - 1% (w/v) carboxymethylcellulose (CMC) in sterile water or saline.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Levigate the powder with a small amount of the CMC solution to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or vortexing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
-
2.2. Oil-based Suspension
For some lipophilic compounds, a suspension in a biocompatible oil can be effective.
-
Vehicle: Corn oil, sesame oil, or olive oil.
-
Procedure:
-
Weigh the compound and place it in a sterile container.
-
Add a small amount of oil and triturate to form a paste.
-
Gradually add the rest of the oil to reach the final concentration.
-
Homogenize the suspension before use.
-
2.3. Solubilization with Co-solvents and Surfactants
To improve solubility, co-solvents and surfactants can be used, but their potential toxicity must be carefully considered.
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), polyethylene (B3416737) glycol (PEG).
-
Surfactants: Tween 80, Cremophor EL.
-
Note: The final concentration of organic solvents should be kept to a minimum (typically <5-10% for DMSO and ethanol in the final dosing solution) to avoid toxicity in animals. A preliminary vehicle toxicity study is highly recommended.
Recommended Starting Dosages for Related Triterpenoids
The following table summarizes in vivo dosages from studies on oleanolic acid and its derivatives. These should be used as a reference point for designing dose-finding studies for this compound.
| Compound | Animal Model | Dosage Range | Administration Route | Observed Effects |
| Oleanolic Acid | Rat | 10, 25, 50 mg/kg | Oral | Dose-normalized Cmax and AUC were comparable at 25 and 50 mg/kg. |
| Oleanolic Acid | Rat | 0.5, 1, 2 mg/kg | Intravenous | Showed dose-linear pharmacokinetics. |
| Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) | Mouse (EAE model) | Not specified, but a safety dose of 600 mg/kg/day was calculated from in vitro studies. | Not specified | Amelioration of Experimental Autoimmune Encephalomyelitis (EAE). |
| Oleane-12-en-3β-ol-28-oic acid 3β-D-glucopyranoside (OAG) | Rat (ulcer model) | 50 mg/kg | Not specified | Significant gastroprotective activity.[8] |
Experimental Protocols
4.1. General Protocol for Oral Administration in Mice
This protocol describes a general procedure for administering a suspension of the test compound to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Volumetric flasks and pipettes
-
Oral gavage needles (18-20 gauge, bulb-tipped)
-
Syringes
-
Vortex mixer
Procedure:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of the compound based on the desired dose (mg/kg) and the average body weight of the mice.
-
Prepare the suspension as described in the formulation section. A typical administration volume for mice is 5-10 mL/kg.
-
Vortex the suspension thoroughly before drawing it into the syringe to ensure homogeneity.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Control Group:
-
The control group should receive the same volume of the vehicle alone, administered in the same manner and frequency as the treated group.
-
4.2. Acute Toxicity Study (Up-and-Down Procedure - OECD 425)
An acute toxicity study is essential to determine the safety profile of the compound. The up-and-down procedure is a method to estimate the LD50 using a minimal number of animals.
Experimental Workflow for an Acute Toxicity Study
Caption: Workflow for an acute toxicity study using the up-and-down procedure.
Potential Signaling Pathways for Oleanane Triterpenoids
While the specific signaling pathways modulated by this compound are not yet elucidated, synthetic oleanane triterpenoids are known to interact with several key cellular pathways. These may serve as a starting point for mechanistic studies.
Potential Molecular Targets of Oleanane Triterpenoids
Caption: Potential signaling pathways modulated by oleanane triterpenoids.
References
- 1. biocrick.com [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Analysis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a seco-oleanane type pentacyclic triterpenoid (B12794562) that has been isolated from various natural sources. As a member of the triterpenoid class of compounds, it holds potential for various pharmacological activities, making it a subject of interest in drug discovery and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including raw materials, finished products, and biological samples. This document provides a comprehensive guide to the available analytical standards and a recommended High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Analytical Standards
The availability of high-purity analytical standards is fundamental for accurate quantification. Several suppliers offer this compound as a reference material.
| Parameter | Information | Source |
| Compound Name | This compound | N/A |
| CAS Number | 182249-69-0 | [1][2][3] |
| Molecular Formula | C₃₀H₄₈O₅ | [4] |
| Molecular Weight | 488.70 g/mol | [4] |
| Purity | >98% | [1][5] |
| Suppliers | BioCrick, BioBioPha, ChemFaces | [1][2][3][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][6] |
| Storage | Store in a cool, dry place. Protect from light. | General recommendation |
Note: It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the analytical standard.
Recommended HPLC Method
While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on established protocols for similar oleanane-type triterpenoids. The following protocol is a recommended starting point for method development and validation.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C30 column may offer improved resolution for complex mixtures. |
| Mobile Phase | A) Acetonitrile B) 0.1% Phosphoric acid in Water |
| Gradient Elution | Start with a higher proportion of mobile phase B and gradually increase the proportion of mobile phase A over the run time to elute the analyte. A suggested starting gradient is: 0 min: 60% B, 20 min: 10% B, 25 min: 10% B, 26 min: 60% B, 30 min: 60% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Due to the lack of a strong chromophore, detection at a low wavelength, such as 210 nm, is recommended. |
| Injection Volume | 10 µL |
Experimental Protocols
1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound analytical standard.
-
Dissolve the standard in a suitable solvent, such as methanol (B129727) or acetonitrile, in a 10 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
Store the stock solution at 2-8 °C, protected from light.
2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances.
-
For Plant Material:
-
Homogenize the dried and powdered plant material.
-
Extract a known amount of the powder with a suitable solvent (e.g., methanol, ethanol) using sonication or reflux.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Analytical Standard Usage
The proper use of an analytical standard is crucial for achieving accurate and reproducible results. The following diagram illustrates the central role of the certified reference material.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocrick.com [biocrick.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Derivatization of 3,4-seco-Oleanane Triterpenoids for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-seco-Oleanane triterpenoids are a class of natural products that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The parent compound, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, possesses a unique scaffold that is amenable to chemical modification to enhance its therapeutic potential. This document provides detailed application notes and protocols for the derivatization of this and related 3,4-seco-oleanane scaffolds to improve biological activities, with a primary focus on cytotoxic and anti-inflammatory effects.
Key Derivatization Strategies
Structural modifications of 3,4-seco-oleanane triterpenoids can lead to significant improvements in their biological profiles. Key strategies involve modifications at the A-ring, C-28 carboxylic acid, and other positions on the triterpenoid (B12794562) backbone.
-
A-Ring Modifications: Introduction of nitrogen-containing heterocyclic rings, such as azepano moieties, or amino groups at the 3,4-seco-position can significantly enhance cytotoxic activity. These modifications are thought to alter the molecule's polarity and interaction with biological targets.
-
C-3 Position Modifications: Acetylation of the hydroxyl group at C-4 (or the corresponding C-3 in the non-seco parent compounds) has been shown to increase potency in some cases.
-
C-28 Carboxylic Acid Modifications: Derivatization of the C-28 carboxylic acid to form amides, esters, or anhydrides is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. The presence of a free carboxylic acid at C-28 is often crucial for cytotoxicity[1].
-
Lactone Ring Management: In related 3,4-seco-lupane triterpenoids, the opening of a lactone ring and the removal of glycosyl groups have been shown to significantly increase cytotoxicity[2].
Experimental Protocols
Protocol 1: Synthesis of A-Ring Azepano Derivatives
This protocol is adapted from the synthesis of related azepano-triterpenoids and is applicable for creating derivatives with enhanced cytotoxic potential[3][4].
Objective: To introduce a seven-membered nitrogen-containing ring in the A-ring of a 3,4-seco-oleanane precursor.
Materials:
-
3-oxo-3,4-seco-oleanane precursor
-
Hydroxylamine (B1172632) hydrochloride
-
Thionyl chloride or a suitable Beckmann rearrangement catalyst
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard workup and purification reagents (e.g., diethyl ether, hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate (B86663), silica (B1680970) gel for chromatography).
Procedure:
-
Oxime Formation: Dissolve the 3-oxo-3,4-seco-oleanane precursor in pyridine and add hydroxylamine hydrochloride. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Beckmann Rearrangement: Cool the reaction mixture and slowly add thionyl chloride or another suitable catalyst to induce the Beckmann rearrangement of the oxime to a lactam.
-
Reduction of the Lactam: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous THF. Slowly add a solution of the lactam in THF to the suspension at 0°C. Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Workup and Purification: Carefully quench the reaction with water and a sodium hydroxide (B78521) solution. Filter the mixture and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting azepano derivative by silica gel column chromatography.
Protocol 2: Derivatization of the C-28 Carboxylic Acid
This protocol outlines the synthesis of C-28 amide derivatives, which have shown potent anti-inflammatory activity in related oleanane (B1240867) triterpenoids[5].
Objective: To synthesize amide derivatives at the C-28 position.
Materials:
-
This compound or a related C-28 carboxylic acid precursor
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Desired amine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard workup and purification reagents.
Procedure:
-
Activation of the Carboxylic Acid: Dissolve the C-28 carboxylic acid precursor, EDC, and HOBt in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Formation: Add the desired amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired C-28 amide derivative.
Data Presentation
The following tables summarize the cytotoxic and anti-inflammatory activities of representative 3,4-seco-oleanane and related triterpenoid derivatives from the literature.
Table 1: Cytotoxic Activity of 3,4-seco-Triterpenoid Derivatives [3][4][6]
| Compound | Modification | Cell Line | GI₅₀ (µM) |
| Derivative 1 | Azepano-allobetulinic acid amide | Leukemia (K-562) | < 1 |
| Derivative 2 | Azepano-erythrodiol | Leukemia (K-562) | ~5-9 |
| Derivative 3 | 3-amino-3,4-seco-uvaol | Ovarian Cancer (OVCAR-4) | < 1 |
| Derivative 4 | 3-amino-3,4-seco-glycyrrhetol | Colon Cancer (HT29) | < 1 |
| Sessiligenin | 3,4-seco-lupane (aglycone) | Hepatoma (HepG2) | 10.2 ± 1.1 |
| Chiisanogenin | 3,4-seco-lupane (aglycone) | Melanoma (B16-F10) | 12.5 ± 0.9 |
Table 2: Anti-inflammatory Activity of Oleanane Derivatives [5]
| Compound | Modification | Assay | IC₅₀ (µM) |
| CDDO-Me Analogue 1 | C-28 Amide | NO Production Inhibition | ~5 |
| CDDO-Me Analogue 2 | C-24 Demethyl, C-28 Amide | NO Production Inhibition | < 5 |
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for derivatization and biological evaluation.
Caption: Putative apoptotic signaling pathway induced by cytotoxic derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids [mdpi.com]
- 4. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of second-generation synthetic oleanane triterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in aqueous buffers. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a naturally occurring A-seco-oleanane type triterpenoid (B12794562) isolated from plants such as Ligularia intermedia[1][2]. Structurally, it is a derivative of oleanolic acid. Like many triterpenoids, it is a lipophilic molecule, which means it has low intrinsic solubility in water and aqueous buffers[3][4][5]. Commercial suppliers indicate that it is soluble in organic solvents like DMSO, acetone, chloroform, and ethyl acetate[1].
Q2: Why am I having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS)?
A2: The difficulty in dissolving this compound in neutral aqueous buffers stems from its chemical structure. While it possesses two carboxylic acid groups that can be ionized to improve solubility, the large, hydrophobic triterpenoid backbone dominates its physicochemical properties, leading to poor aqueous solubility, a common issue with this class of compounds[6][7][8]. At physiological pH (e.g., pH 7.4), the carboxylic acid groups are only partially ionized, which is often insufficient to overcome the molecule's hydrophobicity.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent due to its two carboxylic acid moieties.
-
At acidic pH (below its pKa): The carboxylic acid groups are protonated (-COOH), making the molecule less polar and thus minimally soluble in aqueous solutions.
-
At basic pH (above its pKa): The carboxylic acid groups are deprotonated to form carboxylate salts (-COO⁻), which are significantly more polar and water-soluble[9][10]. Therefore, increasing the pH of the buffer will substantially increase the solubility of the compound.
Q4: Can I use organic co-solvents to improve solubility?
A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy. A concentrated stock solution can be prepared in an organic solvent like DMSO, ethanol, or methanol, and then diluted into the aqueous buffer[10]. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can affect cell viability, protein activity, or other biological parameters.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.
-
Cause: This is a common problem when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of co-solvent. The abrupt change in solvent polarity causes the compound to crash out.
-
Solutions:
-
Lower the Final Concentration: Attempt to work with a lower final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: Cautiously increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always run a vehicle control to check for solvent effects in your experiment.
-
Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80 (e.g., 0.01-0.1%), in your final aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound and keep it in solution[10].
-
pH Adjustment: Ensure the pH of your final aqueous buffer is sufficiently high to maintain the compound in its ionized, more soluble form. For a dicarboxylic acid, a pH of 8.0 or higher might be necessary.
-
Issue 2: The compound won't dissolve in the buffer even at a high pH.
-
Cause: While high pH increases solubility, there is still a maximum solubility limit. At high concentrations, even the salt form of the compound may not be sufficiently soluble.
-
Solutions:
-
Sonication & Gentle Warming: After adding the compound to a basic buffer, use a bath sonicator to break up particles and gently warm the solution (e.g., to 37°C) to facilitate dissolution. Avoid excessive heat, which could degrade the compound.
-
Formulation with Excipients: For more demanding applications, consider advanced formulation strategies. Complexation with cyclodextrins or creating solid dispersions with water-soluble polymers like Poloxamers (e.g., P188) or PVP can significantly enhance aqueous solubility[7][9][11][12].
-
Data Summary: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the aqueous solubility of lipophilic carboxylic acids like this compound. Note: Specific values are illustrative and should be optimized for your specific experimental conditions.
| Strategy | Agent/Parameter | Typical Concentration/Value | Expected Solubility Improvement | Key Considerations |
| pH Adjustment | NaOH, TRIS Base | pH 8.0 - 10.0 | 10 to >100-fold | Potential for compound degradation at very high pH; buffer compatibility with the assay. |
| Co-solvents | DMSO, Ethanol | 0.1% - 1.0% (final) | 5 to 50-fold | Solvent toxicity in biological assays; run vehicle controls. |
| Surfactants | Tween® 80, Poloxamer 188 | 0.01% - 0.5% (w/v) | 10 to 100-fold | Potential interference with assays; critical micelle concentration. |
| Complexation | β-Cyclodextrins (e.g., HP-β-CD) | 1% - 5% (w/v) | 50 to >500-fold | Stoichiometry of complexation; potential for competitive binding.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound (Molecular Weight: ~488.68 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, use 4.89 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If needed, briefly sonicate in a water bath.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer via pH Adjustment
-
Prepare Basic Buffer: Prepare your desired buffer (e.g., TRIS or PBS) and adjust the pH to a basic value (e.g., pH 9.0) using 1 M NaOH.
-
Calculate Volume: Determine the volume of the compound needed from the organic stock solution.
-
Dilution: While vortexing the basic buffer, add the stock solution drop-wise to the buffer to achieve the final desired concentration. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final pH Check: After dilution, check the pH of the final working solution and adjust if necessary.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately for experiments, as the compound may precipitate over time.
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A step-by-step workflow for addressing solubility issues.
Effect of pH on Compound Ionization and Solubility
Caption: The relationship between pH, ionization state, and solubility.
References
- 1. biocrick.com [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1852105A2 - Method for manufacturing an aqueous solution containing triterpene acid, an aqueous solution containing triterpene acid and its application - Google Patents [patents.google.com]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous solutions of surface-active ionic liquids: remarkable alternative solvents to improve the solubility of triterpenic acids and their extraction from biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. [Preparation of solid dispersion of triterpenoid acids from Eriobotrya japonica leaf and study on their dissolution in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
"3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" preventing precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a triterpenoid (B12794562) dicarboxylic acid. Its solubility is highly dependent on the solvent. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), methanol (B129727), chloroform, dichloromethane, ethyl acetate, and acetone[1]. However, like many other triterpenoid acids, it has very poor aqueous solubility, especially at neutral or acidic pH[2][3].
Q2: Why does this compound precipitate when I dilute it into my aqueous assay buffer?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. The primary reasons for this are:
-
Poor Aqueous Solubility: The compound is inherently hydrophobic due to its large carbon skeleton.
-
pH-Dependent Solubility: The two carboxylic acid groups in its structure are ionizable. At a pH below their pKa, these groups will be protonated, making the molecule less charged and significantly less soluble in water. Most standard biological buffers (e.g., PBS, Tris-HCl) have a pH around 7.4, which may not be high enough to fully deprotonate the carboxylic acids and maintain solubility.
-
Solvent Shock: When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound can locally exceed its solubility limit and precipitate out of solution before it can be properly dispersed.
Q3: What is the recommended solvent for preparing a stock solution?
A3: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a common and effective choice[1]. Other organic solvents such as ethanol or methanol can also be used. It is recommended to prepare and use the solution on the same day; however, stock solutions can be stored at -20°C for several months[1]. Before use, allow the vial to warm to room temperature for at least an hour before opening to avoid condensation[1].
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation of this compound in your assays, follow this troubleshooting guide.
Initial Assessment
-
Observe Precipitation: Note at which step the precipitation occurs (e.g., upon dilution of the stock, after addition to the final assay plate, during incubation).
-
Check Final Concentration: Determine the final concentration of the compound and the percentage of the organic solvent (e.g., DMSO) in your assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock Solution
This protocol describes the preparation of a stock solution with enhanced solubility.
-
Initial Solubilization:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
-
Enhanced Dissolution:
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution into Aqueous Assay Buffer
This protocol provides a method for diluting the stock solution into an aqueous buffer to minimize precipitation.
-
Buffer Preparation:
-
Prepare your aqueous assay buffer. Consider adjusting the pH to a slightly alkaline value (e.g., pH 8.0-8.5) to improve the solubility of the dicarboxylic acid compound.
-
If your assay can tolerate it, consider adding a non-ionic surfactant such as Tween-80 (e.g., at a final concentration of 0.01-0.1%) or a cyclodextrin (B1172386) to the buffer to aid in solubilization.
-
-
Serial Dilution:
-
Perform a serial dilution of your stock solution. Instead of a single large dilution, dilute the stock solution in a stepwise manner.
-
For each dilution step, add the small volume of the more concentrated solution to the larger volume of the diluent while vortexing to ensure rapid and thorough mixing.
-
-
Final Dilution into Assay Plate:
-
When preparing the final assay plate, add the compound dilution to the well containing the assay buffer/reagents and mix immediately and thoroughly.
-
Experimental Workflow Diagram
Caption: Recommended experimental workflow for preparing and using this compound in assays.
Data Summary
The following table summarizes the solubility of related triterpenoid acids, which can serve as a reference for this compound.
| Compound | Solvent/Condition | Solubility | Reference |
| Oleanolic Acid | Water | Up to 0.02 µg/mL | [2] |
| Betulinic Acid | Water | Up to 0.02 µg/mL | [2] |
| Oleanolic Acid | 10 mM Trisodium Phosphate (pH 11.5) | 77.2 µg/mL | [2] |
| Betulinic Acid | 10 mM Trisodium Phosphate (pH 11.5) | 40.1 µg/mL | [2] |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [1] |
This table clearly demonstrates the significant increase in aqueous solubility of triterpenoid acids at alkaline pH. Given that this compound possesses two carboxylic acid moieties, a similar or even more pronounced pH-dependent solubility is expected.
References
- 1. biocrick.com [biocrick.com]
- 2. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for Cytotoxicity Assays of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the effective dose. Based on studies of structurally similar oleanolic acid derivatives, a starting range of 0.1 µM to 100 µM is recommended.[1][2] A preliminary screening with logarithmic dilutions (e.g., 0.1, 1, 10, 100 µM) can help identify a narrower range for more detailed dose-response studies.
Q2: How should I dissolve and prepare this compound for cell culture experiments?
A2: this compound is soluble in organic solvents such as DMSO, chloroform, and acetone. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution can then be diluted with culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[3]
Q3: Which cell lines are suitable for testing the cytotoxicity of this compound?
A3: The choice of cell line depends on the research focus. For general cytotoxicity screening, commonly used cancer cell lines from different origins are recommended. Studies on related oleanane (B1240867) triterpenoids have utilized a variety of cell lines, including:
-
Prostate cancer: PC3[1]
-
Breast cancer: MCF-7[1]
-
Lung cancer: A549[1]
-
Hepatocellular carcinoma: HepG2[4]
-
Melanoma: A375, MeWo[2]
It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess selective cytotoxicity.[5]
Q4: Which cytotoxicity assay is most appropriate for this type of compound?
A4: While the MTT assay is commonly used, natural products like triterpenoids can interfere with tetrazolium-based assays (MTT, XTT) by directly reducing the reagent, leading to inaccurate results.[6] Therefore, it is recommended to use an alternative assay or to include proper controls.
-
Recommended Primary Assay: Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference from colored or reducing compounds.[6]
-
Alternative Assays: ATP-based luminescence assays (e.g., CellTiter-Glo®) that measure metabolically active cells.[6]
-
If using MTT: It is essential to run a parallel control plate with the compound in cell-free medium to quantify any direct reduction of MTT.[7]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Oleanolic acid and its derivatives can have poor aqueous solubility.[3] Visually inspect the wells under a microscope for any precipitate after adding the compound to the culture medium. To improve solubility, ensure the DMSO stock solution is well-mixed before diluting and consider gentle sonication. The final DMSO concentration should be kept consistent across all wells.[7]
-
-
Possible Cause 2: High Variability in Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and avoid introducing bubbles. After seeding, allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
Issue 2: High background signal in the control wells (compound only, no cells) of an MTT assay.
-
Possible Cause: Direct Reduction of MTT by the Compound.
-
Solution: Triterpenoids with antioxidant properties can directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal.[6]
-
Confirm Interference: Run a control plate with various concentrations of your compound in cell-free culture medium. Add the MTT reagent and incubate. A color change will confirm direct reduction.
-
Wash Out Compound: Before adding the MTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the compound.
-
Switch Assay Method: Use an assay that is not based on metabolic reduction, such as the SRB assay or an ATP-based assay.[6]
-
-
Issue 3: Unexpectedly high cell viability or a proliferative effect at concentrations where cytotoxicity is expected.
-
Possible Cause 1: Color Interference.
-
Solution: If the compound is colored, it can interfere with the absorbance reading.[7] Include a "compound only" control (no cells, no MTT reagent) and subtract its absorbance from the experimental wells.
-
-
Possible Cause 2: Incorrect Dosage Calculation or Dilution Error.
-
Solution: Double-check all calculations for stock solution preparation and serial dilutions. Prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: Recommended Starting Concentrations for Cytotoxicity Screening
| Concentration Level | Concentration (µM) | Dilution Factor |
| High | 100 | 10x |
| Medium-High | 10 | 10x |
| Medium-Low | 1 | 10x |
| Low | 0.1 | - |
Table 2: IC50 Values of Structurally Similar Oleanolic Acid Derivatives in Various Cancer Cell Lines (for reference)
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleanolic acid derivative 17 | PC3 | 0.39 | [1] |
| Oleanolic acid derivative 28 | A549 | 0.22 | [1] |
| Oleanolic acid derivative 3a | A375 | ~25-50 | [2] |
| Oleanolic acid derivative 3b | A375 | ~10-50 | [2] |
| Oleanolic acid derivative 14a | CCRF-CEM | 3.2 | [5] |
| Oleanolic acid derivative 14b | CCRF-CEM | 1.4 | [5] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: MTT Cytotoxicity Assay (with appropriate controls)
-
Cell Seeding: Seed cells in two identical 96-well plates ("Cell Plate" and "Control Plate") and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the compound to both plates. The "Control Plate" will contain the compound in medium without cells. Incubate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well of both plates and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Subtract the absorbance values of the "Control Plate" from the "Cell Plate" to correct for any direct MTT reduction by the compound. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Potential apoptotic signaling pathways modulated by triterpenoids.[8][9]
References
- 1. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Oleanolic Acid and Its Four New Semisynthetic Derivatives on Human MeWo and A375 Melanoma Cell Lines [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Troubleshooting Interference by 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in High-Throughput Screening
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering potential assay interference from the natural product 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a member of the oleanane (B1240867) triterpenoid (B12794562) class. While this specific molecule is not extensively documented as a frequent-hitter, its structural class is associated with Pan-Assay Interference Compounds (PAINS). This guide provides troubleshooting strategies and frequently asked questions to help identify and mitigate potential false positives in high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
A1: this compound is a seco-oleanane type triterpenoid. Triterpenoids are a class of natural products that are known to sometimes act as Pan-Assay Interference Compounds (PAINS). These compounds can produce false-positive results in HTS assays through various mechanisms that are not related to specific binding to the intended biological target.
Q2: What are the common mechanisms of assay interference by triterpenoid compounds?
A2: Triterpenoids may interfere with HTS assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, these molecules can form aggregates that sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Reactivity: Some triterpenoids may contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.
-
Technology-Specific Interference: They can interfere with the assay detection method itself, for example, by possessing intrinsic fluorescence, quenching the fluorescent signal of the assay, or scattering light in absorbance-based assays.
-
Membrane Disruption: Due to their lipophilic nature, they may disrupt cell membranes in cell-based assays, leading to cytotoxicity or other off-target effects.
Q3: My dose-response curve for this compound looks unusual. What could this indicate?
A3: An unusually steep dose-response curve, a high Hill slope, or a curve that does not reach a clear plateau can be indicative of non-specific activity, such as compound aggregation. Aggregators often display a sharp increase in inhibition over a narrow concentration range as the critical aggregation concentration is reached.
Q4: How can I confirm that the observed activity of this compound is a genuine hit and not an artifact?
A4: A multi-step validation process is crucial. This should include:
-
Confirmation of Identity and Purity: Ensure the identity and purity of your compound sample using methods like LC-MS and NMR.
-
Counter-Screens: Perform assays to specifically test for common interference mechanisms.
-
Orthogonal Assays: Validate the activity in a secondary assay that uses a different detection method and/or biological principle.
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs. A genuine hit will typically show a clear SAR, while interference is often less sensitive to minor structural modifications.
Troubleshooting Guide
Issue 1: Suspected False Positive due to Compound Aggregation
Symptoms:
-
High Hill slope in the dose-response curve.
-
Inhibition is sensitive to the concentration of detergent in the assay buffer.
-
Activity is lost upon pre-incubation or centrifugation of the compound solution.
Troubleshooting Steps & Experimental Protocols:
-
Detergent Test:
-
Protocol: Run the assay with varying concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Triton X-100 or Tween-20). If the compound is an aggregator, its apparent potency (IC50) should increase significantly with higher detergent concentrations.
-
Data Presentation:
-
| Detergent Conc. | IC50 of this compound |
| 0.005% | 1 µM |
| 0.01% | 15 µM |
| 0.05% | > 50 µM |
-
Pre-incubation and Centrifugation:
-
Protocol: Prepare a solution of the compound at a high concentration (e.g., 100x the IC50) in assay buffer. Incubate for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes. Test the supernatant in the assay. A significant loss of activity suggests the presence of aggregates.
-
Issue 2: Suspected Interference with Assay Technology
Symptoms:
-
The compound shows activity in a fluorescence-based assay but not in a label-free assay.
-
The compound itself is colored or fluorescent at the assay's excitation/emission wavelengths.
Troubleshooting Steps & Experimental Protocols:
-
Spectral Scanning:
-
Protocol: Measure the absorbance and fluorescence spectra of this compound across the range of wavelengths used in your assay. This will determine if the compound has intrinsic optical properties that could interfere.
-
-
Promiscuity Counter-Screen:
-
Protocol: Test the compound against an unrelated target using the same assay technology. For example, if your primary screen is a luciferase-based assay, test for inhibition of luciferase directly in the absence of your target.
-
Data Presentation:
-
| Assay | Target | IC50 |
| Primary Assay | Target X | 5 µM |
| Counter-Screen | Luciferase | 8 µM |
Issue 3: Suspected Non-Specific Reactivity
Symptoms:
-
The inhibitory effect is time-dependent and increases with longer pre-incubation times.
-
Activity is not reversible upon dilution.
Troubleshooting Steps & Experimental Protocols:
-
Pre-incubation Time-Dependency Test:
-
Protocol: Pre-incubate the target protein with this compound for different durations (e.g., 0, 15, 30, 60 minutes) before initiating the reaction. A time-dependent increase in inhibition suggests covalent modification.
-
-
Wash-out Experiment:
-
Protocol: For cell-based assays, treat cells with the compound, then wash the cells with fresh media before adding the substrate or detection reagents. If the effect persists after washing, it may indicate irreversible binding.
-
Visualizations
The following diagrams illustrate key concepts in troubleshooting HTS interference and potential signaling pathways modulated by oleanane triterpenoids.
Caption: A workflow for validating hits from HTS to identify false positives.
Oleanane triterpenoids have been reported to modulate inflammatory and oxidative stress pathways. Below are simplified diagrams of the NF-κB and Keap1-Nrf2 signaling pathways, which are common targets of investigation for this class of compounds.
Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoids.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by oleanane triterpenoids.
"3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" long-term storage and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and potential degradation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid .
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and air. Recommended storage temperatures are either refrigerated (2-8°C) or frozen (at or below -20°C). Under these conditions, the compound is expected to be stable for up to two years.[1][2]
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, stock solutions can be stored at -20°C for a few months.[3] However, for optimal results and to avoid potential degradation in solution, daily preparation is advised.
Q3: What solvents are suitable for dissolving this compound?
A3: The compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3][4]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively studied, potential degradation can be inferred from its chemical structure. The oleanane (B1240867) skeleton, with its double bond and carboxylic acid functional groups, may be susceptible to:
-
Oxidation: The double bond and allylic positions can be prone to oxidation.
-
Hydrolysis: Although less likely for the seco-acid structure itself, ester derivatives, if formed, would be susceptible.
-
Decarboxylation: Under heat stress, the carboxylic acid groups could potentially be lost.
-
Photodegradation: Exposure to light, especially UV, can induce degradation in complex organic molecules.
Q5: How can I assess the purity and detect degradation of my sample?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and detecting degradation products. A stability-indicating HPLC method should be developed and validated. This typically involves subjecting the compound to forced degradation conditions to generate potential degradants and ensuring the analytical method can separate these from the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Assess the purity of the compound using a validated analytical method like HPLC. |
| Appearance of new peaks in the chromatogram during analysis. | Degradation of the compound. | 1. Investigate the storage history of the sample. 2. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. 3. If degradation is confirmed, acquire a new, pure batch of the compound. |
| The compound does not fully dissolve in the chosen solvent. | The compound may have degraded into less soluble products, or the solvent quality may be poor. | 1. Try gentle warming (to approx. 37°C) and sonication to aid dissolution.[3] 2. Use a fresh, high-purity solvent. 3. If solubility issues persist, it may be an indicator of degradation, and the purity should be checked. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately assessing the purity of this compound and separating it from any potential degradants.
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% acetic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection (if the compound has a chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as triterpenoids often lack strong UV absorption.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
2. Forced Degradation Study: To generate potential degradation products and validate the separation capability of the HPLC method, perform a forced degradation study. This involves subjecting the compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
3. Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are baseline-separated from the parent compound peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Improving In Vivo Bioavailability of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for enhancing the bioavailability of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid and related seco-oleanane triterpenoids in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
Q2: Why is the oral bioavailability of this compound expected to be low?
The low oral bioavailability of this compound can be attributed to several factors common to its chemical class (BCS Class II or IV):
-
Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids restricts the dissolution rate, which is a prerequisite for absorption.
-
Low Permeability: The molecule's size and structure may limit its ability to passively diffuse across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be subject to extensive metabolism in the liver and gut wall, reducing the amount of active substance that reaches systemic circulation.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this?
Several formulation strategies can be employed to enhance the solubility and absorption of lipophilic drugs.[4][5] These include:
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption via lymphatic pathways.[5][6][7]
-
Solid Dispersions: Creating amorphous solid dispersions with water-soluble polymers can prevent crystallization and enhance dissolution.[8]
Troubleshooting Guide: Low Plasma Exposure In Vivo
This guide is for researchers who have completed an in vivo study and observed lower-than-expected plasma concentrations of the compound.
Issue: Plasma concentrations of this compound are negligible or highly variable after oral administration.
Step 1: Verify Compound and Formulation Integrity
-
Question: Was the purity of the compound confirmed before use?
-
Question: How was the dosing formulation prepared? Is the compound stable in the vehicle?
-
Action: For simple suspensions (e.g., in 0.5% CMC), ensure the compound is finely milled and uniformly suspended before each dose. Sonication can help break up aggregates[9]. Confirm that the compound does not degrade in the vehicle over the duration of the experiment.
-
Step 2: Assess the Dosing and Sampling Protocol
-
Question: Was the dose appropriate?
-
Action: Triterpenoids often require high doses due to poor absorption. Review literature for related compounds to establish a dose range. If no data exists, consider a dose-ranging study.
-
-
Question: Was the blood sampling schedule adequate to capture the Cmax?
-
Action: Poorly soluble compounds may have a delayed Tmax. Implement a more frequent early sampling schedule (e.g., 0.25, 0.5, 1, 2, 4 hours) and extend the total sampling time (e.g., up to 24 or 48 hours) to fully characterize the pharmacokinetic profile.
-
Step 3: Evaluate the Analytical Method
-
Question: Is the bioanalytical method sensitive enough?
-
Action: The limit of quantification (LOQ) must be sufficiently low to detect the compound in plasma. HPLC-MS/MS is often required for high sensitivity. For related triterpenic acids, LOQs in the low ng/mL range have been achieved.[10]
-
-
Question: Was sample collection and processing adequate?
Step 4: Consider Advanced Formulation Strategies
-
Question: Has the limit of a simple suspension been reached?
-
Action: If the above factors are controlled and bioavailability remains low, it is necessary to implement an enabling formulation strategy. Proceed to the Experimental Protocols section to develop a lipid-based delivery system.
-
Quantitative Data Summary
As specific pharmacokinetic data for this compound is not available in the public domain, the following table provides a hypothetical but realistic comparison to illustrate the potential impact of an advanced formulation on key bioavailability parameters for a similar triterpenoid (B12794562) ("Compound S").
| Parameter | Formulation A (Aqueous Suspension) | Formulation B (Lipid Nanoparticles) | Fold Increase |
| Dose (mg/kg, oral) | 50 | 50 | - |
| Cmax (ng/mL) | 85 ± 25 | 750 ± 150 | ~8.8x |
| Tmax (h) | 4.0 | 2.0 | - |
| AUC₀₋₂₄ (ng·h/mL) | 420 ± 110 | 5100 ± 980 | ~12.1x |
| Relative Bioavailability | 100% (Reference) | ~1210% | ~12.1x |
This table is for illustrative purposes only and demonstrates the expected outcome of moving from a simple suspension to an advanced delivery system for a poorly soluble compound.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Nano-Formulation
This protocol describes the preparation of a liposomal formulation, a common strategy for improving the bioavailability of lipophilic compounds.[6]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Hydration:
-
Accurately weigh the compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio).
-
Dissolve all components in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 37°C under vacuum. This will form a thin, dry lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) and rotating the flask gently at 37°C for 1 hour. This forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension. Use a probe sonicator on an ice bath (e.g., 5 minutes, 40% amplitude, 10s on/off cycles) or a bath sonicator until the milky suspension becomes translucent.
-
-
Sterilization and Characterization:
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
Characterize the formulation for particle size, polydispersity index (PDI), and encapsulation efficiency before in vivo use.
-
Protocol 2: Quantification of Triterpenoid Acids in Plasma by HPLC
This protocol is a general method adapted from literature for similar triterpenoids and should be optimized and validated for the specific compound of interest.[9][10][11]
Materials:
-
Plasma samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Internal Standard (IS), e.g., a structurally similar triterpenoid like Glycyrrhetinic acid.
-
HPLC system with a C18 or C30 column.
-
Mass Spectrometer or UV detector (210 nm).
Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of the compound and IS in methanol.
-
Create a calibration curve by spiking blank plasma with known concentrations of the compound (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold ACN containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Quantify the compound by calculating the peak area ratio of the analyte to the IS against the calibration curve.
-
References
- 1. biocrick.com [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemfaces.com [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" and Minimizing Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel triterpenoid, "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid," isolated from Ligularia intermedia[1][2][3]. Given that this is a relatively uncharacterized natural product, this guide focuses on proactive strategies to identify its biological target(s) and minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for a novel natural product like "this compound"?
A1: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended biological target. This is a critical concern for novel molecules because unintended interactions can lead to misinterpretation of experimental data, where the observed phenotype is incorrectly attributed to the primary target. Such effects can also cause cellular toxicity unrelated to the compound's intended mechanism of action and can be a major reason for the failure of promising compounds in later stages of drug development.
Q2: I am observing unexpected cytotoxicity in my cell-based assays. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a common manifestation of off-target effects. The compound might be interfering with essential cellular pathways. To investigate this, you should perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the concentration that yields the desired on-target effect. Additionally, consider running assays that measure markers of apoptosis or necrosis to understand the mechanism of cell death.
Q3: How can I proactively design my experiments to minimize the risk of off-target effects from the start?
A3: A robust experimental design is key. We recommend the following:
-
Use the Lowest Effective Concentration: Titrate "this compound" to identify the lowest possible concentration that produces the desired biological effect, as higher concentrations are more likely to interact with lower-affinity off-targets.[4]
-
Employ Control Compounds: If available, use a structurally similar but biologically inactive analog as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]
-
Orthogonal Validation: Use multiple, independent assays to confirm your findings. For example, if you observe a change in protein expression via Western blot, validate this with qPCR to check for changes at the transcript level.
Q4: What advanced techniques can I use to confirm that the observed phenotype is due to the intended target of "this compound"?
A4: To rigorously validate your on-target effect, consider the following advanced methods:
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[4] If the addition of "this compound" no longer produces the phenotype in these modified cells, it strongly suggests the effect is on-target.[4]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in the presence of the compound.[4] An increase in thermal stability upon binding provides direct evidence of target engagement within intact cells.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between different cell lines. | Off-target protein expression may vary between cell lines, leading to different responses. | 1. Profile the expression levels of your intended target and potential off-targets in each cell line. 2. Select cell lines with high expression of the on-target protein and low or no expression of known problematic off-targets. |
| High background signal in binding assays. | The compound may be binding non-specifically to assay components (e.g., plates, beads). | 1. Include a "no protein" control to measure background binding. 2. Add a non-ionic detergent (e.g., Tween-20) to your buffer to reduce non-specific interactions. 3. Vary the concentration of the compound to identify a range with an acceptable signal-to-noise ratio. |
| Phenotype is observed, but there is no direct evidence of target engagement. | The effect may be indirect or downstream of the primary target. Alternatively, it could be an off-target effect. | 1. Perform a target engagement assay like CETSA or a pull-down experiment with a biotinylated version of the compound. 2. Conduct a broad off-target screening panel (e.g., kinase panel) to identify potential unintended interactions. |
Recommended Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration
Objective: To find the lowest effective concentration of "this compound" that elicits the desired on-target effect while minimizing cytotoxicity.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in a suitable solvent such as DMSO.[2]
-
Serial Dilution: Create a series of dilutions ranging from nanomolar to micromolar concentrations.
-
Cell Treatment: Treat your target cell line with the different concentrations of the compound for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT, LDH) to measure cell viability at each concentration.
-
On-Target Activity Assay: Measure the desired biological endpoint (e.g., inhibition of an enzyme, change in a signaling marker).
-
Data Analysis: Plot both the on-target activity and cytotoxicity data against the compound concentration to determine the therapeutic window.
Protocol 2: Off-Target Profiling via Kinase Panel Screening
Objective: To identify potential off-target interactions of "this compound" against a broad panel of kinases.
Methodology:
-
Compound Submission: Provide a sample of "this compound" at a high concentration (e.g., 10 µM) to a commercial kinase screening service.
-
Assay Principle: These services typically use radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large number of recombinant kinases.
-
Data Interpretation: The results are usually provided as a percentage of inhibition for each kinase. Any significant inhibition (e.g., >50%) should be followed up with a full IC50 determination to confirm the off-target activity.
Data Summary Templates
Table 1: In Vitro Activity and Cytotoxicity Profile
| Cell Line | On-Target EC50/IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| Enter Cell Line 1 | |||
| Enter Cell Line 2 | |||
| Enter Cell Line 3 |
Table 2: Off-Target Kinase Screening Results (Example)
| Kinase Target | % Inhibition @ 10 µM | Follow-up IC50 (µM) |
| e.g., SRC | ||
| e.g., EGFR | ||
| e.g., VEGFR2 |
Visualizations
References
Validation & Comparative
"3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" compared to other seco-triterpenoids
A Comparative Guide to Seco-Triterpenoids: Focus on 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid and Related Compounds
Introduction
Seco-triterpenoids are a class of natural products derived from triterpenoids through the cleavage of a carbon-carbon bond in one of the rings of their characteristic polycyclic structure. This structural modification often leads to enhanced biological activity, making them a subject of significant interest in drug discovery and development. This guide provides a comparative analysis of this compound and other seco-triterpenoids, with a focus on their anti-inflammatory and cytotoxic properties. While extensive biological data for this compound, a seco-oleanane triterpenoid (B12794562) isolated from Ligularia intermedia, is limited in the public domain, this guide will draw comparisons with other well-studied seco-triterpenoids to highlight potential structure-activity relationships and mechanisms of action.[1][2]
Comparative Analysis of Biological Activities
Seco-triterpenoids have demonstrated a range of biological activities, most notably anti-inflammatory and cytotoxic effects. The specific activity and potency often depend on the core triterpenoid skeleton (e.g., oleanane, ursane, dammarane) and the nature of the functional groups present.
Anti-inflammatory Activity
The anti-inflammatory properties of seco-triterpenoids are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Table 1: Comparison of Anti-inflammatory Activity of Seco-Triterpenoids
| Compound/Class | Skeleton | Model System | Key Findings | Reference |
| Seco-nortriterpenoids from Cirsium setosum | Taraxastane | LPS-stimulated RAW 264.7 cells | Significant inhibition of NO production. | [3] |
| 3,4-seco-dammarane saponins (B1172615) from Cyclocarya paliurus | Dammarane | LPS-stimulated RAW 264.7 cells | Strong inhibition of NO production with IC50 values from 8.23 to 11.23 μM. Decreased secretion of TNF-α, PGE2, and IL-6. | |
| Poricoic Acid B | 3,4-seco-lanostane | LPS-stimulated RAW 264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, and IL-6 production. | [4] |
| Oleanane-type saponins from Panax stipuleanatus | Oleanane | TNF-α-induced HepG2 cells | Inhibition of NF-κB transcriptional activity with IC50 values ranging from 3.1 to 18.9 μM. | [5] |
Cytotoxic Activity
The cytotoxic potential of seco-triterpenoids against various cancer cell lines is a key area of investigation. The MTT assay is a commonly used method to assess cell viability and determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Table 2: Comparison of Cytotoxic Activity of Seco-Triterpenoids
| Compound/Class | Skeleton | Cell Line(s) | IC50/Activity | Reference |
| 3,4-seco-olean-4(24)-en-19-oxo-3-oic acid | Oleanane | AGS (gastric cancer), DLD-1 (colorectal cancer) | More toxic than the ursane-type seco-acid tested. | [6] |
| 3,4-seco-urs-4(23),20(30)-dien-19-ol-3-oic acid | Ursane | AGS (gastric cancer), DLD-1 (colorectal cancer) | Showed specific toxicity to colon and stomach cancer cells. | [6] |
| Seco-ursane-type triterpenoids from Salvia urmiensis | Ursane | HeLa (cervical cancer), HepG2 (liver cancer) | Compound 2 induced apoptosis in HeLa cells. | [7][8] |
| Azepanoallobetulinic acid amide derivative | 3,4-seco-lupane | Various cancer cell lines | Highly cytotoxic (EC50 = 0.88 µM for FaDu cells) but with low selectivity. | [9] |
| 3,4-seco-olean-18-ene-3,28-dioic acid | Oleanane | Not specified | Isolated through bioassay-guided fractionation for cytotoxic compounds. | [10] |
Mechanistic Insights: Signaling Pathways
Seco-triterpenoids exert their biological effects by modulating various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many triterpenoids, including seco-derivatives, are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[11] In LPS-stimulated macrophages, activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Seco-triterpenoids can interfere with these pathways at various points, leading to a reduction in the inflammatory response.
Caption: Inhibition of NF-κB and MAPK pathways by seco-triterpenoids.
Apoptosis-Inducing Signaling Pathways
The cytotoxic activity of seco-triterpenoids against cancer cells is often attributed to the induction of apoptosis, or programmed cell death. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[6] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies on seco-ursane and seco-oleanane triterpenoids have shown activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, as well as cleavage of poly(ADP-ribose) polymerase (PARP).[6][7]
Caption: Apoptosis induction by seco-triterpenoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of seco-triterpenoids.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.[12]
Caption: Workflow for the nitric oxide production assay.
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound (seco-triterpenoid). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control), cells alone (negative control), and medium alone (blank).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each well.
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the seco-triterpenoid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
Seco-triterpenoids represent a promising class of natural products with potent anti-inflammatory and cytotoxic activities. While specific data on this compound is currently limited, comparative analysis of related seco-oleananes and other seco-triterpenoids suggests that it likely possesses similar biological properties. The variations in the triterpenoid backbone and substitutions significantly influence their biological profiles. The primary mechanisms of action appear to involve the modulation of key inflammatory and apoptotic signaling pathways, such as NF-κB, MAPK, and caspase cascades. Further research into the specific activities and mechanisms of a broader range of seco-triterpenoids, including this compound, is warranted to fully elucidate their therapeutic potential.
References
- 1. biocrick.com [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Seco-nortriterpenoids from Cirsium setosum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Seco-ursane-type Triterpenoids from Salvia urmiensis with Apoptosis-inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to the Mechanism of Action of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid and Related Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic studies surrounding the seco-triterpenoid 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid . Due to the limited direct research on this specific molecule, this guide draws comparisons with its parent compound, Oleanolic Acid , and the well-studied synthetic derivative, Bardoxolone Methyl (CDDO-Me) . The mechanisms of these related compounds offer insights into the potential biological activities of this compound, focusing on key signaling pathways implicated in inflammation and cancer.
Inferred Mechanism of Action for this compound
Direct mechanistic studies for this compound are not extensively available in current literature. However, research on structurally similar seco-oleanane triterpenoids suggests potent anti-inflammatory and antioxidant activities. For instance, 3,4-seco-olean-4(23),12-diene-3,29-dioic acid, a related seco-triterpenoid, has been shown to potently inhibit thromboxane (B8750289) B2 (IC50 = 0.5 µM) and superoxide (B77818) anion generation (IC50 = 1.9 µM) in microglia[1]. This suggests that the opening of the A-ring in the oleanane (B1240867) scaffold, a characteristic of seco-triterpenoids, may confer significant modulatory effects on inflammatory pathways. Other studies on 3,4-seco-lupane triterpenes have also focused on their cytotoxicity and inhibition of nitric oxide production[2]. Based on these findings, it is plausible that this compound also targets key inflammatory and oxidative stress pathways, such as NF-κB and Nrf2.
Comparative Analysis of Key Bioactivities
The following tables summarize the quantitative data for Oleanolic Acid and Bardoxolone Methyl, which serve as benchmarks for predicting the activity of this compound.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Bardoxolone Methyl | Cal-27 (Oral Squamous Carcinoma) | Cytotoxicity | 280 nM | [3] |
| Ec109 (Esophageal Squamous Carcinoma) | Proliferation Inhibition (24h) | 0.78 µM | [4] | |
| KYSE70 (Esophageal Squamous Carcinoma) | Proliferation Inhibition (24h) | 1.21 µM | [4] | |
| Oleanolic Acid | HCT-116 (Colon Cancer) | Cytotoxicity (48h) | 40 µg/mL | [5] |
| K-562 (Chronic Myeloid Leukemia) | Cytotoxicity | 259 ± 33 µM | [6] | |
| THP-1 (Acute Monocytic Leukemia) | Cytotoxicity | 350 ± 43 µM | [6] |
Table 2: Anti-Inflammatory and Antioxidant Activity
| Compound | Assay | Effect | IC50 / EC50 Value | Reference |
| Bardoxolone Methyl | Nrf2 Activation | Potent Activator | Not specified | [7][8] |
| NF-κB Inhibition | Inhibition of p-AKT, NF-κB, and p-mTOR | Not specified | [7] | |
| Oleanolic Acid | Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | IC50: 31.28 ± 2.01 µg/mL (48h) | [9] |
| NF-κB Activity (LPS-stimulated RAW 264.7 cells) | Inhibition | Not specified | [10] | |
| 3,4-seco-olean-4(23),12-diene-3,29-dioic acid | Thromboxane B2 Inhibition (Phorbol ester-stimulated microglia) | Anti-inflammatory | IC50: 0.5 µM | [1] |
| Superoxide Anion Inhibition (Phorbol ester-stimulated microglia) | Antioxidant | IC50: 1.9 µM | [1] |
Signaling Pathway Diagrams
The primary mechanisms of action for oleanane triterpenoids involve the modulation of the NF-κB and Nrf2 signaling pathways.
Caption: The NF-κB signaling pathway and points of inhibition by oleanane triterpenoids.
Caption: The Nrf2 signaling pathway and points of activation by oleanane triterpenoids.
Experimental Protocols
This section details the methodologies for key experiments used to validate the mechanisms of action of oleanane triterpenoids.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization[11][12].
-
Compound Treatment: After transfection, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Oleanolic Acid) for a specified duration (e.g., 1-2 hours)[11].
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) (e.g., 10-20 ng/mL), for 6-8 hours to induce NF-κB activation[11].
-
Cell Lysis: The culture medium is removed, and cells are washed with PBS before adding a passive lysis buffer[13][14].
-
Luciferase Assay: The lysate is transferred to an opaque 96-well plate. Luciferase activity is measured using a luminometer after the sequential injection of firefly and Renilla luciferase substrates[13][14].
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the stimulated control (vehicle-treated).
Western Blot for Nrf2 Pathway Activation
Objective: To assess the effect of a compound on the protein expression levels of Nrf2 and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HepG2) are treated with the test compound at various concentrations and for different time points[15][16].
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated using a specialized kit[15][16].
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay[16].
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane[16].
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C[15][16][17].
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and an imaging system[16].
-
Analysis: Band intensities are quantified, and the expression of target proteins is normalized to the loading control.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound exhibits cytotoxic effects on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Cal-27, Ec109) are seeded in a 96-well plate and allowed to adhere overnight[4][18].
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours)[4][18].
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals[18].
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals[18].
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader[18].
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
Note on Triterpenoid Interference: Triterpenoids can sometimes interfere with tetrazolium-based assays like MTT by directly reducing the reagent. It is advisable to run a cell-free control to check for such interference. Alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content, can be used to confirm cytotoxicity results[19].
Conclusion
While direct evidence for the mechanism of action of This compound is still emerging, the extensive research on its structural analogs, Oleanolic Acid and Bardoxolone Methyl, provides a strong foundation for predicting its biological activities. The data strongly suggest that this class of compounds modulates key cellular pathways involved in inflammation and cancer, primarily through the inhibition of NF-κB and activation of the Nrf2 pathway. The provided experimental protocols offer a robust framework for researchers to validate these predicted mechanisms and further elucidate the therapeutic potential of this and other seco-oleanane triterpenoids.
References
- 1. Bioactive 12-oleanene triterpene and secotriterpene acids from Maytenus undata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-of-the-Art and Opportunities for Bioactive Pentacyclic Triterpenes from Native Mexican Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufmg.br [repositorio.ufmg.br]
- 7. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 8. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available biological data for the seco-triterpenoid 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid and its parent compound, oleanolic acid. Due to the limited direct experimental data for this compound, this guide also includes data on related seco-oleanane triterpenoids to provide a broader context for its potential bioactivities.
Introduction to this compound
This compound is a naturally occurring seco-oleanane triterpenoid (B12794562). The "seco" designation indicates that one of the rings of the typical oleanane (B1240867) skeleton has been opened.
Natural Source: This compound has been isolated from the roots of Ligularia intermedia, a plant belonging to the Asteraceae family.[1][2][3]
Currently, there is a significant lack of published in vitro and in vivo studies specifically investigating the biological activities of this compound. Therefore, a direct cross-validation of its bioactivity is not feasible at this time. However, by examining the activities of structurally related seco-oleanane triterpenoids and the well-studied parent compound, oleanolic acid, we can infer potential areas of pharmacological interest.
Comparative Data for Seco-Oleanane Triterpenoids
To provide insight into the potential bioactivities of this compound, this section summarizes the reported activities of other A-ring seco-oleanane derivatives.
Table 1: Summary of In Vitro Data for Seco-Oleanane Triterpenoids
| Compound Name | Biological Activity | Assay System | Key Findings |
| 3,4-seco-olean-12-ene-3,30-dioic acid | Cytotoxic Activity | Human cancer cell lines (HeLa, A549, MDA) | Showed potent cytotoxic activities against multiple cancer cell lines.[4][5] |
| 30-hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic acid | Anti-inflammatory Activity | Superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils | Potent inhibition of superoxide anion generation and elastase release with IC50 values of 0.06 ± 0.01 and 1.03 ± 0.35 µg/mL, respectively.[6] |
Table 2: Summary of In Vivo Data for Seco-Oleanane Triterpenoids
| Compound Name | Biological Activity | Animal Model | Key Findings |
| 2,3-seco-1-cyano-19beta,28-epoxy-18alpha-olean-3-oic acid | Immunomodulatory Activity | Mice | Stimulates humoral immunity and has a positive influence on hematopoiesis.[7] |
Oleanolic Acid: A Well-Characterized Structural Analog
Oleanolic acid is the parent pentacyclic triterpenoid from which this compound can be conceptually derived. It is extensively studied and exhibits a wide range of biological activities.
Table 3: Summary of In Vitro Data for Oleanolic Acid
| Biological Activity | Assay System | Key Findings |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production.[8] |
| Anti-inflammatory | LPS-stimulated BV2 microglia | Inhibition of NO and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[9] |
| Anti-inflammatory | LPS-stimulated human umbilical vein endothelial cells (HUVECs) | Inhibition of barrier disruption, expression of cell adhesion molecules, and monocyte adhesion/transmigration. Suppression of TNF-α production and NF-κB activation.[10] |
| Antioxidant | PC12 cells exposed to H₂O₂ or MPP⁺ | Reduced cell death and LDH release. Retained GSH levels and restored catalase and SOD activities.[11] |
| M1 Macrophage Polarization Inhibition | IFN-γ/LPS-stimulated RAW264.7 macrophages | Attenuated the expression of M1 markers.[12] |
Table 4: Summary of In Vivo Data for Oleanolic Acid
| Biological Activity | Animal Model | Key Findings |
| Anti-inflammatory | TPA-induced ear edema in mice | A diamine-PEGylated derivative of oleanolic acid suppressed edema more effectively than diclofenac.[8][13] |
| Anti-inflammatory | Acetic acid-induced vascular hyperpermeability in mice | Suppressed hyperpermeability.[10] |
| Anti-inflammatory | Carboxymethylcellulose-induced leukocyte migration in mice | Inhibited leukocyte migration.[10] |
| Improved Insulin Resistance | High-fat diet-induced obese mice | Improved metabolic dysfunction, reduced adipocyte hypertrophy, and attenuated adipose tissue inflammation by reducing M1 macrophage infiltration.[12] |
| Cardioprotective | Experimental autoimmune myocarditis in mice | Regulated the production of anti-inflammatory cytokines and decreased pro-inflammatory cytokines.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key assays used to evaluate the bioactivity of triterpenoids.
4.1. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
4.2. In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups (n=6-8 per group).
-
Treatment: The test compound, dissolved in a suitable vehicle (e.g., acetone), is topically applied to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone.
-
Induction of Edema: After 30 minutes, 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (B3395972) is applied to the right ear of all mice to induce inflammation.
-
Measurement of Edema: After 6 hours, the mice are euthanized, and a 6 mm diameter biopsy is taken from both ears. The weight of the biopsies is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated relative to the TPA-treated control group.
Visualizations: Signaling Pathways and Workflows
5.1. Signaling Pathway
Caption: Putative anti-inflammatory mechanism of oleanolic acid via inhibition of the NF-κB pathway.
5.2. Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Cytotoxic Seco-Type Triterpene and Labdane-Type Diterpenes from Nuxia oppositifolia [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [The immunotropic activity of lupane and oleanane 2,3-seco-triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidative and anti-inflammatory protection of oleanolic acid and ursolic acid in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleanolic Acid Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of 3,4-seco-Oleanane Triterpenoids: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,4-seco-oleanane triterpenoids, a class of natural and synthetic compounds with emerging therapeutic potential. While direct and extensive SAR studies on "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" are limited, this guide draws comparisons with structurally related seco-oleananes and their parent oleanane (B1240867) counterparts to elucidate key structural determinants of their biological activities.
This guide synthesizes available data on the cytotoxic and anti-inflammatory activities of these compounds, presenting quantitative data in accessible tables and detailing the experimental protocols for key biological assays. Visual diagrams of pertinent biological pathways and experimental workflows are also provided to facilitate a deeper understanding of the subject.
Comparative Analysis of Biological Activity
The opening of the A-ring in the oleanane scaffold to form 3,4-seco-oleanane derivatives significantly influences their biological profile. The following tables summarize the available quantitative data for key compounds, comparing their activities to the parent oleanolic acid where possible.
Cytotoxic Activity
Table 1: Cytotoxic Activity of Oleanane and Seco-Oleanane Triterpenoids
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Oleanolic Acid | Multiple | Cytotoxic | Varies (cell line dependent) | General Literature |
| 3,4-seco-olean-18-ene-3,28-dioic acid | Not Specified | Cytotoxic | Data not available | [1] |
Note: The lack of specific IC50 values for 3,4-seco-olean-18-ene-3,28-dioic acid in the primary literature necessitates further targeted research for a direct quantitative comparison.
Anti-inflammatory Activity
The anti-inflammatory potential of 3,4-seco-oleanane derivatives has been demonstrated, with modifications to the core structure impacting potency. For instance, 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid has shown significant inhibitory effects on the production of pro-inflammatory cytokines.[2]
Table 2: Anti-inflammatory Activity of a 3,4-seco-Oleanane Triterpenoid
| Compound | Assay | Parameter Measured | IC50 (µM) | Reference |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | LPS-stimulated bone marrow-derived dendritic cells | IL-12 p40 production | 8.8 | [2] |
| IL-6 production | 9.1 | [2] | ||
| TNF-α production | >25 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[3][4][5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Anti-inflammatory Assay in Bone Marrow-Derived Dendritic Cells (BMDCs)
This assay evaluates the effect of compounds on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BMDCs.[2][6]
Protocol:
-
BMDC Preparation: Isolate bone marrow cells from the tibias and femurs of mice. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 1 ng/mL interleukin-4 (IL-4) for 6-8 days to generate BMDCs.
-
Cell Plating: Plate the BMDCs in 48-well plates at a density of 5 x 10^5 cells/well.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-12 p40, IL-6, and TNF-α using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the IC50 value for the inhibition of each cytokine.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow.
References
- 1. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid and Its Synthetic Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the naturally occurring triterpenoid (B12794562), 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, and its synthetic oleanane (B1240867) derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related seco-oleananes and extensively studied synthetic oleanane derivatives to provide a valuable resource for researchers, scientists, and drug development professionals. The focus is on the structural differences and their potential implications for biological activity, particularly in the realms of oncology and inflammation.
Introduction to 3,4-seco-Oleanane Triterpenoids and Synthetic Oleanane Derivatives
This compound is a naturally occurring pentacyclic triterpenoid characterized by the cleavage of the A-ring between carbons 3 and 4, a feature that defines it as a "seco" triterpenoid. It has been isolated from plants such as Ligularia intermedia and Phoradendron reichenbachianum.[1][2] The biological activity of this specific compound is not extensively documented in peer-reviewed literature.
Synthetic oleanane derivatives , on the other hand, are a class of compounds derived from oleanolic acid, a ubiquitous natural triterpenoid.[3][4] These derivatives, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its analogs (CDDO-Me, CDDO-Im), have been the subject of intensive research due to their potent anti-inflammatory and anti-cancer properties.[4][5][6] Some have even entered clinical trials for the treatment of various cancers.[4][6]
The primary structural difference, the opened A-ring in seco-oleananes versus the intact pentacyclic system in synthetic derivatives, is hypothesized to significantly influence their physicochemical properties and biological activities.
Comparative Biological Activities
While direct comparative data is scarce, we can infer potential activities based on related compounds. Oleanolic acid and its derivatives are known to modulate multiple signaling pathways involved in inflammation and cancer.[4]
Anti-inflammatory Activity:
Synthetic oleanane derivatives like CDDO are potent inhibitors of the pro-inflammatory transcription factor NF-κB and activators of the antioxidant Nrf2 pathway. CDDO has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[5] The activity of 3,4-seco-oleananes in this context remains to be fully elucidated, but other seco-triterpenoids have demonstrated anti-inflammatory potential.
Anticancer Activity:
Synthetic oleanane derivatives exhibit robust anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis and metastasis.[6] For instance, the synthetic derivative SZC014 has been shown to impair the cell cycle and induce cell death in breast cancer cells through modulation of the Akt and NF-kB pathways.[3] While the cytotoxic potential of this compound has not been detailed, a related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, was isolated alongside the cytotoxic moronic acid, suggesting potential bioactivity within this structural class.[2]
Table 1: Comparative Biological Activities of Oleanane Derivatives
| Compound Class | Representative Compound(s) | Key Biological Activities | Mechanism of Action Highlights | Reference(s) |
| Naturally Occurring Seco-Oleanane | This compound | Biological activity not well-characterized. | - | [1][2] |
| Synthetic Oleanane Derivatives | CDDO, CDDO-Me, CDDO-Im | Potent anti-inflammatory, anti-proliferative, pro-apoptotic, anti-angiogenic. | Inhibition of NF-κB, activation of Nrf2, induction of caspase-mediated apoptosis. | [4][5][6] |
| Synthetic Oleanane Derivatives | SZC014 | Anticancer effects, cell cycle impairment, inhibition of inflammation. | Inhibition of Akt and NF-kB pathways. | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of oleanane derivatives are crucial for reproducible research. Below are representative methodologies.
General Synthesis of Oleanane Derivatives:
The synthesis of oleanane derivatives often starts from commercially available oleanolic acid. Modifications typically involve the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-12 double bond. For example, the synthesis of 2-cyano-3,4-seco-4-alkynylderivatives can be achieved through ozonolysis followed by reaction with PCl5.[7] Acetylation of hydroxyl groups can be performed using acetic anhydride (B1165640) in pyridine.[8][9]
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., human breast cancer cell line MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
NF-κB Luciferase Reporter Assay:
-
Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, cells are pre-treated with the test compounds for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Visualizations
Signaling Pathway of Synthetic Oleanane Derivatives:
Caption: Simplified signaling pathway showing the inhibitory effects of synthetic oleanane derivatives.
Experimental Workflow for In Vitro Analysis:
Caption: A typical workflow for the in vitro comparative analysis of novel compounds.
Conclusion and Future Directions
While this compound remains a relatively understudied natural product, the extensive research on its synthetic oleanane cousins provides a strong rationale for its further investigation. The key structural difference—the cleaved A-ring—may confer unique pharmacological properties, potentially altering cell permeability, target binding, and metabolic stability.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other biological activities of purified this compound against a panel of cancer cell lines and in relevant inflammatory models.
-
Direct Comparative Studies: Performing head-to-head comparisons of this natural product with well-characterized synthetic derivatives like CDDO to elucidate structure-activity relationships.
-
Target Identification: Utilizing chemical proteomics and other advanced techniques to identify the molecular targets of 3,4-seco-oleanane triterpenoids.
By systematically exploring the therapeutic potential of this and other seco-oleananes, researchers can expand the chemical space for the development of novel anti-cancer and anti-inflammatory agents.
References
- 1. biocrick.com [biocrick.com]
- 2. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization [mdpi.com]
- 9. Biological activity of oleanane triterpene derivatives obtained by chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid Analogs and Standard of Care Drugs in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-cancer properties of seco-oleanane triterpenoids, with a focus on analogs of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid , benchmarked against current standard of care drugs for hepatocellular carcinoma (HCC). Due to the absence of specific experimental data for this compound in publicly available literature, this guide utilizes data from structurally related seco-oleanane and oleanane (B1240867) triterpenoids to provide a relevant comparative framework.
Executive Summary
Hepatocellular carcinoma remains a significant challenge in oncology. The current therapeutic landscape for advanced HCC is dominated by tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitor (ICI) combinations. Natural products, particularly triterpenoids, have emerged as a promising source of novel anti-cancer agents. This guide evaluates the preclinical cytotoxic potential of oleanane and seco-oleanane triterpenoids against HCC cell lines and contrasts their mechanisms of action with established first-line therapies, including Sorafenib, Lenvatinib, and the Atezolizumab/Bevacizumab combination. While direct data on this compound is lacking, the broader class of seco-oleanane triterpenoids demonstrates cytotoxic effects that warrant further investigation.
Quantitative Data Comparison
The following tables summarize the in vitro cytotoxicity of various triterpenoids against the human hepatocellular carcinoma cell line HepG2, alongside the established clinical agents for which in vitro IC50 values are less commonly reported as their efficacy is primarily determined in clinical trials.
Table 1: In Vitro Cytotoxicity of Seco-Oleanane and Oleanane Triterpenoids against HepG2 Cells
| Compound | IC50 (µM) | Exposure Time (h) | Assay |
| 3,4-seco-olean-12-en-3,28-dioic acid | Data Not Available | - | - |
| Oleanolic Acid | ~20-50 | 48 | MTT |
| Ursolic Acid | ~15-40 | 48 | MTT |
| Betulinic Acid | ~10-30 | 48 | MTT |
| Compound O5 (Oleanolic acid derivative) | 15.2 | Not Specified | MTT |
| Compound U5 (Ursolic acid derivative) | 24.5 | Not Specified | MTT |
Note: IC50 values for oleanolic, ursolic, and betulinic acids are approximate ranges compiled from multiple studies and can vary based on specific experimental conditions.
Table 2: Standard of Care Drugs for Advanced Hepatocellular Carcinoma
| Drug | Mechanism of Action | Key Clinical Outcomes (First-Line) |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | Median Overall Survival (OS): ~10.7 months |
| Lenvatinib | Multi-kinase inhibitor (VEGFR, FGFR, PDGFR, KIT, RET) | Non-inferior to Sorafenib in OS |
| Atezolizumab + Bevacizumab | PD-L1 inhibitor + VEGF inhibitor | Median OS: ~19.2 months |
Mechanism of Action: A Comparative Overview
Standard of Care Drugs
The current standard of care for advanced HCC targets two primary pathways: angiogenesis and immune evasion.
-
Tyrosine Kinase Inhibitors (Sorafenib, Lenvatinib): These small molecules inhibit multiple receptor tyrosine kinases involved in tumor angiogenesis (VEGFR, PDGFR, FGFR) and tumor cell proliferation (RAF, KIT, RET). By blocking these signaling pathways, they aim to starve the tumor of its blood supply and slow its growth.
-
Immune Checkpoint Inhibitor Combination (Atezolizumab + Bevacizumab): This combination therapy has a dual mechanism. Atezolizumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, thereby restoring the immune system's ability to recognize and attack cancer cells. Bevacizumab, a monoclonal antibody against VEGF, not only inhibits angiogenesis but may also enhance the infiltration of T-cells into the tumor microenvironment.
Seco-Oleanane and Oleanane Triterpenoids
Preclinical studies on oleanolic acid and its derivatives in HCC models suggest a multi-faceted mechanism of action centered on the induction of apoptosis (programmed cell death).
-
Induction of Apoptosis: These compounds have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
-
Modulation of Key Signaling Pathways: The pro-apoptotic effects of oleanane derivatives are linked to the modulation of several critical signaling pathways, including:
-
JAK2/STAT3 Pathway: Inhibition of this pathway can reduce the expression of anti-apoptotic proteins.
-
NF-κB/p65 Pathway: Suppression of NF-κB signaling can decrease the transcription of genes involved in cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: Inhibition of this central signaling cascade can lead to decreased cell growth and survival.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for standard of care drugs in HCC.
Caption: Pro-apoptotic signaling of oleanane derivatives in HCC.
Caption: Workflow for assessing in vitro cytotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound analog) or a standard of care drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Reagent Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: HepG2 cells are treated with the test compound for a specified time, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While a direct comparison of This compound with standard of care drugs for hepatocellular carcinoma is currently hampered by a lack of specific experimental data, the broader class of seco-oleanane and oleanane triterpenoids demonstrates promising in vitro cytotoxic activity against HCC cell lines. Their mechanism of action, centered on the induction of apoptosis through multiple signaling pathways, presents a compelling alternative or complementary approach to the anti-angiogenic and immunomodulatory strategies of current therapies.
Future research should prioritize the in vitro and in vivo evaluation of This compound and its close analogs in HCC models to establish a definitive efficacy profile. Further elucidation of their specific molecular targets and signaling pathways will be crucial for their potential development as novel anti-cancer agents. Combination studies with existing standard of care drugs could also reveal synergistic effects, potentially leading to more effective and less toxic treatment regimens for hepatocellular carcinoma.
Confirming Target Engagement for Novel Triterpenoids: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, establishing that a novel compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three widely used methods for confirming target engagement in cellular models, using the natural product "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" as a representative example of a compound with potential therapeutic activity but an uncharacterized mechanism of action.
This triterpenoid, isolated from Ligularia intermedia, represents a common challenge in natural product drug discovery: identifying its direct molecular targets to understand its biological effects.[1][2] While structurally related compounds have shown cytotoxic activity, suggesting potential as anti-cancer agents, the specific proteins it binds to remain to be elucidated.[3] This guide will compare three powerful, label-free techniques—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads Competition Binding—that can be employed to identify and validate the cellular targets of such compounds.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the nature of the compound, the expected target class, and the available resources. The following table summarizes the key characteristics of CETSA, DARTS, and Kinobeads to aid in this decision-making process.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Competition Binding |
| Principle | Ligand binding increases the thermal stability of the target protein.[4][5][6] | Ligand binding protects the target protein from proteolytic degradation.[7][8][9][10][11] | Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a panel of kinases.[12][13] |
| Compound Requirements | No modification required. | No modification required.[8][11] | No modification required. |
| Primary Readout | Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[4][14] | Quantification of intact protein after protease digestion (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).[9][10] | Quantification of kinase abundance after pulldown (Mass Spectrometry).[13] |
| Target Scope | Broadly applicable to soluble and some membrane proteins. | Broadly applicable to soluble proteins. | Primarily ATP-competitive binding sites on kinases.[12] |
| Throughput | Can be adapted to a 96-well format for higher throughput screening.[5] | Moderate throughput, can be adapted for screening. | High-throughput profiling of hundreds of kinases simultaneously.[15] |
| Strengths | Applicable in intact cells and tissues, reflecting a more physiological environment.[4][5] | Relatively simple and cost-effective for validation of a hypothesized target.[8][11] | Provides a broad selectivity profile against a large panel of kinases.[15] |
| Limitations | Not all proteins exhibit a clear thermal shift upon ligand binding. | May not be suitable for very weak interactions or membrane proteins. | Limited to targets that bind to the immobilized inhibitors (primarily kinases).[12] |
Experimental Protocols
Detailed methodologies for each of the discussed target engagement assays are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines, compounds, and protein targets.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is based on the principle of ligand-induced thermal stabilization of the target protein.[4][5]
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of "this compound" or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.[14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol leverages the principle that ligand binding can protect a protein from proteolysis.[7][8][9]
-
Cell Lysis and Compound Incubation:
-
Harvest and lyse cells to obtain a total protein lysate.
-
Incubate aliquots of the lysate with varying concentrations of "this compound" or a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each lysate aliquot and incubate for a specific time to allow for partial protein digestion. The choice of protease and digestion time requires optimization.
-
-
Sample Analysis:
-
Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Analyze the protein samples by SDS-PAGE and Western blotting for a candidate target protein.
-
-
Data Interpretation:
-
A higher amount of the intact target protein in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein against proteolytic degradation.[7]
-
Kinobeads Competition Binding Protocol
This protocol is used to assess the interaction of a compound with a large number of kinases simultaneously.[13]
-
Lysate Preparation and Compound Incubation:
-
Prepare a cell lysate.
-
Incubate the lysate with varying concentrations of "this compound" or a vehicle control.
-
-
Kinobeads Pulldown:
-
Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the compound indicates that the compound is competing for the same binding site.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and their conceptual underpinnings, the following diagrams illustrate the workflows for each target engagement method and a hypothetical signaling pathway that could be investigated following target identification.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
Caption: Workflow of the Kinobeads Competition Binding assay.
Caption: Hypothetical signaling pathway illustrating the role of a target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 10. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a triterpenoid (B12794562) natural product. Adherence to these procedures is critical for laboratory safety and environmental protection.
I. Understanding the Compound: Properties and Hazards
Quantitative Data Summary:
| Property | Value |
| Physical State | Powder |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Chemical Nature | Non-halogenated organic acid |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
-
Eye Protection : Chemical safety goggles are essential to protect against potential splashes or airborne particles.[1][2]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Body Protection : A lab coat or chemical-resistant apron should be worn to protect the skin and clothing.[3]
-
Respiratory Protection : When handling the powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of airborne particles.[1][3]
III. Disposal Procedures: A Step-by-Step Protocol
The proper disposal route for this compound depends on whether it is in solid form or dissolved in a solvent. Under no circumstances should this compound or its solutions be disposed of down the drain.[4][5]
A. Disposal of Solid this compound
-
Waste Collection :
-
Labeling :
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8]
-
B. Disposal of this compound Solutions
Since this compound is soluble in several non-halogenated organic solvents, the disposal of its solutions must follow the procedures for liquid organic waste.
-
Waste Segregation :
-
It is crucial to segregate halogenated and non-halogenated solvent waste streams to minimize disposal costs and ensure proper treatment.[5][9] Since the common solvents for this compound are non-halogenated, the waste should be collected in a designated "Non-Halogenated Organic Waste" container.[7][9][10]
-
-
Waste Collection :
-
Pour the solution into a designated, leak-proof, and properly labeled waste container. Plastic containers are often preferred over glass to reduce the risk of breakage.[8]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling :
-
Storage :
-
Store the sealed liquid waste container in a designated, well-ventilated area, away from ignition sources and incompatible chemicals. Secondary containment should be used to prevent spills.
-
-
Final Disposal :
-
Contact your institution's EHS office for pickup and disposal of the liquid hazardous waste.[8]
-
IV. Spill Management
In the event of a spill, the following protocol should be followed:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Hazard : Evaluate the size and nature of the spill to determine if it can be safely managed by laboratory personnel.
-
Containment and Cleanup :
-
For small spills of the solid, carefully sweep it up using a dustpan and brush, avoiding the creation of dust, and place it in the designated solid hazardous waste container.
-
For small liquid spills, use an appropriate absorbent material, such as a chemical spill pillow or absorbent pads, to soak up the solution.[7] Place the used absorbent materials in a sealed bag and dispose of it as solid hazardous waste.[7]
-
-
Decontamination : Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills : For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[10]
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. falseguridad.com [falseguridad.com]
- 2. realsafety.org [realsafety.org]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. nipissingu.ca [nipissingu.ca]
Essential Safety and Handling Protocols for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS No: 182249-69-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with caution, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling powdered organic acids and related triterpenoid (B12794562) compounds like Oleanolic acid.
Hazard Assessment and Engineering Controls
This compound is a powdered substance that can be harmful if inhaled or comes into contact with the skin or eyes.[1] As a fine powder, it poses a risk of forming airborne dust, which can be easily inhaled.[2]
Primary Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood or a powder containment hood is essential to minimize inhalation exposure.[2] Horizontal laminar flow hoods can be particularly effective in preventing powder from escaping the work area.[2]
-
Static Control: Ensure that all equipment is properly grounded to prevent static electricity buildup, which can cause powder dispersion.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[4][5] Always inspect gloves for any signs of degradation or puncture before use. |
| Eyes & Face | Safety goggles and face shield | Safety goggles with indirect ventilation should be worn to protect against splashes.[6] A face shield provides an additional layer of protection for the entire face.[4][6] |
| Body | Laboratory coat or acid-resistant suit | A lab coat is the minimum requirement.[7] For larger quantities or tasks with a higher risk of spillage, an acid-resistant suit made of materials like PVC or neoprene is recommended.[4] |
| Respiratory | Respirator (if necessary) | If work cannot be conducted in a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Operational Procedures for Safe Handling
Step 1: Preparation
-
Read and understand this safety guide thoroughly before beginning any work.
-
Ensure that a chemical spill kit is readily accessible.
-
Designate a specific area for handling the compound, preferably within a fume hood.[3]
-
Assemble all necessary equipment and PPE before handling the chemical.
Step 2: Handling and Use
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the powdered compound within the fume hood to minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers of the compound tightly closed when not in use.[8]
Step 3: Post-Handling
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water after removing gloves.[8]
-
Remove and properly store or dispose of PPE.
Spill Management
In the event of a spill, all materials used for cleanup should be treated as hazardous waste.[9]
-
Small Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with a neutral absorbent material.
-
Carefully sweep the material into a designated hazardous waste container.[8]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
Treat all this compound waste as hazardous unless confirmed otherwise by your institution's EHS office.[9]
-
Waste Collection:
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
-
Final Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Standard workflow for the safe handling and disposal of this compound.
References
- 1. resources.psi-bfm.com [resources.psi-bfm.com]
- 2. Powder Handling - AirClean Systems [aircleansystems.com]
- 3. ddpsinc.com [ddpsinc.com]
- 4. leelinework.com [leelinework.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. hsa.ie [hsa.ie]
- 7. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
